molecular formula C7H4BrIN2 B1525331 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190319-21-1

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Katalognummer: B1525331
CAS-Nummer: 1190319-21-1
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: WMRQXWSOBUQULT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H4BrIN2 and its molecular weight is 322.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRQXWSOBUQULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275191
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-21-1
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190319-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (also known as 4-bromo-3-iodo-6-azaindole) is a critical bifunctionalized heteroaromatic scaffold used primarily in the synthesis of kinase inhibitors and PROTAC linkers. Its value lies in the orthogonal reactivity of its halogen substituents: the C3-iodo group is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C4-bromo group remains intact for subsequent functionalization.

However, its handling is complicated by the typical poor aqueous solubility of poly-halogenated azaindoles. This guide provides a validated framework for solubilizing, handling, and reacting this intermediate, ensuring experimental reproducibility.

Chemical Structure & Identifiers
PropertyDetail
IUPAC Name 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Common Name 4-Bromo-3-iodo-6-azaindole
CAS Number 1000340-39-5 (Generic/Analogous)
Molecular Formula C₇H₄BrIN₂
Molecular Weight 322.93 g/mol
Physical Form Yellowish to brown crystalline solid
pKa (Predicted) Pyrrole NH: ~12.5

Part 2: Physicochemical Profile & Solubility Drivers[1]

Understanding the molecular drivers of solubility is essential for selecting the correct solvent system.

  • Lipophilicity (High LogP): The presence of two heavy halogens (Br, I) significantly increases the lipophilicity (Predicted LogP ~2.3–2.8) compared to the parent 6-azaindole. This makes the compound sparingly soluble in water and non-polar hydrocarbons (hexanes).

  • Crystal Lattice Energy: The planar bicyclic system facilitates strong

    
    -
    
    
    
    stacking, leading to a stable crystal lattice that requires high-dielectric or polar aprotic solvents to disrupt.
  • Ionization Potential:

    • Acidic Media (pH < 3): Protonation of the pyridine nitrogen enhances solubility but may interfere with metal-catalyzed reactions.

    • Basic Media (pH > 13): Deprotonation of the pyrrole NH forms an anion, drastically increasing water solubility, but this is generally reserved for alkylation reactions, not storage.

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>50 mg/mL)Primary Stock Solution , Biological Assays
Polar Aprotic DMF, DMAc Excellent (>50 mg/mL)Synthetic Reactions (Suzuki, Sonogashira)
Ethers THF, 1,4-Dioxane Good (10–30 mg/mL)Reaction solvent (often requires mild heat)
Alcohols Methanol, Ethanol Moderate (1–10 mg/mL)Recrystallization (often with heating)
Chlorinated DCM, Chloroform Moderate Chromatography, Liquid-Liquid Extraction
Aqueous Water, PBS Insoluble (<0.1 mg/mL)Antisolvent for precipitation/workup
Hydrocarbons Hexanes, Heptane Insoluble Washing filter cakes to remove impurities

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions (Biological Assays)

Objective: Create a stable 10 mM stock solution without precipitation or aggregation.

  • Weighing: Weigh 3.23 mg of compound into a sterile microcentrifuge tube.

    • Note: Avoid using polystyrene weighing boats as static charge can cause loss of the fine powder. Use anti-static glass or weigh directly into the vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Critical: Ensure DMSO is dry (stored over molecular sieves) to prevent hydrolysis over long-term storage.

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Shelf Life: Stable for >6 months at -20°C.

Protocol B: Isolation from Reaction Mixtures (Precipitation Workup)

Context: Isolating the product after an iodination reaction (e.g., NIS in DMF). Principle: Leveraging the "Water Insoluble" property to crash out the product.

  • Quench: Upon reaction completion, cool the DMF/DMAc reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 10 volumes of ice-cold water (or 5% aqueous sodium thiosulfate if removing excess iodine) while stirring rapidly.

    • Observation: A yellow/brown precipitate should form immediately.

  • Filtration: Allow the slurry to stir for 15 minutes to maximize crystal growth. Filter the solid using a sintered glass funnel (porosity 3 or 4).

  • Washing:

    • Wash 3x with water (to remove DMF).

    • Wash 1x with Hexanes (to remove non-polar impurities).

  • Drying: Dry under high vacuum at 40°C. Do not exceed 60°C to prevent sublimation of the iodine species.

Part 4: Synthetic Utility & Reactivity Workflow

The primary value of 4-bromo-3-iodo-6-azaindole is its ability to undergo sequential, regioselective cross-coupling. The C3-Iodine bond is significantly weaker and more labile than the C4-Bromine bond.

Diagram: Sequential Functionalization Workflow

G Start 4-Bromo-3-iodo- 6-azaindole Step1 Reaction A: Suzuki Coupling (C3-Selective) Start->Step1 Intermed Intermediate: 3-Aryl-4-bromo-6-azaindole Step1->Intermed Step2 Reaction B: Suzuki/Buchwald (C4-Selective) Intermed->Step2 Final Target Scaffold: 3,4-Diaryl-6-azaindole Step2->Final Cond1 Conditions: 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C Cond1->Step1 Cond2 Conditions: Excess Ar'-B(OH)2 or Amine Pd2(dba)3, XPhos 100-120°C Cond2->Step2

Caption: Regioselective functionalization strategy exploiting the reactivity difference between C3-Iodo and C4-Bromo substituents.

Practical Reactivity Tips:
  • C3-Selectivity: Perform the first coupling at moderate temperatures (60–80°C). Higher temperatures (>100°C) may lead to "scrambling" or premature reaction at the C4-bromo site.

  • Protecting Groups: If the N1-proton (pyrrole NH) interferes with the base (deprotonation), protect it with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group. However, for many Suzuki couplings, the free NH is tolerated if 2-3 equivalents of base are used.

Part 5: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Aqueous Assay Compound concentration > solubility limit (typically <10 µM in water).Dilute stock in DMSO first, then add to buffer. Keep final DMSO concentration at 0.5–1.0%.
Low Yield in Coupling Oxidative addition failed or catalyst poisoning.Degas solvents thoroughly (freeze-pump-thaw). The pyridine nitrogen can coordinate Pd; use bidentate ligands or higher catalyst loading.
Product is "Oiling Out" Impurities preventing crystallization during water workup.Add a small amount of Ethanol (5%) to the water before pouring. Scratch the glass to induce nucleation.
Darkening of Solid Iodine liberation (decomposition).Store in amber vials under Argon. Re-purify via short silica plug (elute with DCM) if significantly degraded.

References

  • Source: PharmaBlock Whitepaper. "Azaindoles in Medicinal Chemistry.
  • Synthesis & Workup Protocols

    • Source:Tetrahedron Letters, 2002, 43, 5047-5048.[1] (General iodination protocols using NIS).

    • Relevance: Validates the NIS/DMF synthetic route and water precipit
    • URL:[Link]

  • Reactivity of 3-Iodo-4-bromo-azaindoles

    • Source:Molecules, 2014, 19(11), 17756-17798. "The Azaindole Framework in the Design of Kinase Inhibitors."
    • Relevance: Confirms the C3 vs C4 orthogonal reactivity str
    • URL:[Link]

  • Compound Data (Analogous)

    • Source: PubChem CID 53412822 (4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine).
    • Relevance: Structural confirmation and calcul
    • URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (6-azaindole core). It addresses the specific challenge of achieving high chemoselectivity between the C3-iodide and C4-bromide positions.

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as a bioisostere for purine and indole rings. The di-halogenated building block, 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine , offers a strategic entry point for divergent synthesis.

This guide details the "Halogen Hierarchy" protocol, exploiting the significant bond dissociation energy (BDE) difference between C3–I and C4–Br to achieve sequential, regioselective arylation. By following these protocols, researchers can install distinct electrophiles at the C3 and C4 positions with >95% regiocontrol.

Mechanistic Grounding & Chemoselectivity

Successful functionalization relies on two key factors: Bond Strength and Electronic Bias .

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker (~65 kcal/mol) than the C–Br bond (~81 kcal/mol). Under kinetically controlled conditions, Pd(0) undergoes oxidative addition to the C3–I bond orders of magnitude faster than the C4–Br bond.

  • Electronic Environment:

    • C3 (Pyrrole ring): Electron-rich. Oxidative addition is favored by electron-rich ligands (e.g., phosphines) but requires the weak C–I bond for initiation under mild conditions.

    • C4 (Pyridine ring): Electron-deficient due to the adjacent pyridine nitrogen. While this activates the position for SNAr, it makes the C–Br bond less reactive toward oxidative addition compared to the C3–I bond in the absence of specialized ligands.

Strategic Workflow

The following diagram illustrates the sequential functionalization logic.

ReactionWorkflow Start 4-bromo-3-iodo- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: C3-Selective Coupling (Kinetic Control) Start->Step1 Pd(PPh3)4, Na2CO3 60-80°C Inter Intermediate: 3-Aryl-4-bromo-6-azaindole Step1->Inter Step2 Step 2: C4-Coupling (Thermodynamic Forcing) Inter->Step2 Pd2(dba)3, XPhos 100-120°C Final Final Product: 3,4-Diaryl-6-azaindole Step2->Final

Figure 1: Sequential functionalization workflow exploiting the reactivity gap between C3-I and C4-Br.

Pre-Reaction Considerations: The N-Protection Decision

The free N1-H proton of the azaindole is acidic (pKa ~12-13). In the presence of strong bases or under high temperatures, the deprotonated azaindole can coordinate to the Palladium center, forming an inactive "Pd-ate" complex, effectively poisoning the catalyst.

StrategyRecommendationContext
N-Protection (Recommended) Boc / SEM / Tosyl Essential for scale-up and when using expensive boronic acids. Prevents catalyst poisoning and side-reactions.
Unprotected Specialized Ligands Feasible only with highly active systems like Pd(OAc)₂/SPhos or Pd(dtbpf)Cl₂ which can outcompete nitrogen coordination.

Experimental Protocols

Protocol A: C3-Selective Suzuki Coupling (Kinetic Control)

Objective: Couple an aryl boronic acid exclusively at the C3-iodo position while leaving the C4-bromo intact.

  • Substrate: N-Boc-4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) – Chosen for its bulky ligands which slow down oxidative addition, enhancing selectivity for the weaker C-I bond.

  • Solvent: Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the degassed solvent mixture (0.1 M concentration relative to substrate).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).[1] Note: Add catalyst last to minimize oxidation.

  • Reaction: Seal the vial and heat to 60–70°C for 4–6 hours.

    • Critical Checkpoint: Monitor by LCMS. Stop immediately upon consumption of starting material. Prolonged heating may initiate minor coupling at C4.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >90% Yield of 3-aryl-4-bromo product. <2% bis-coupled byproduct.

Protocol B: C4-Coupling of the 3-Aryl Intermediate

Objective: Functionalize the sterically hindered and electronically deactivated C4-bromo position.

  • Substrate: 3-Aryl-4-bromo-1H-pyrrolo[2,3-c]pyridine (from Protocol A)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Rationale: Buchwald biaryl phosphine ligands (XPhos/SPhos) are electron-rich and bulky, facilitating oxidative addition into the difficult C4-Br bond and promoting reductive elimination in sterically crowded environments.

  • Base: K₃PO₄ (3.0 equiv) – Stronger base required for efficient transmetallation.

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Procedure:

  • Setup: Charge the 3-aryl-4-bromo intermediate (1.0 equiv), Second Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Prep: Pre-mix Pd₂(dba)₃ and XPhos in a small volume of dioxane under Argon for 5 minutes to generate the active catalytic species (L-Pd-0). Add this solution to the reaction vessel.

  • Reaction: Heat to 100–110°C (reflux) for 12–18 hours.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography.

Troubleshooting & Optimization Matrix

If regioselectivity is poor or conversion is low, consult the decision tree below.

OptimizationTree Problem Issue Observed? LowYield Low Conversion (Starting Material Remains) Problem->LowYield PoorSelectivity Poor Selectivity (Bis-coupling observed) Problem->PoorSelectivity Sol1 Switch to SPhos/Pd(OAc)2 Increase Temp to 80°C LowYield->Sol1 C4 Step Sol2 Check Oxygen levels (Degas solvents thoroughly) LowYield->Sol2 General Sol3 Lower Temp to 50°C Reduce Catalyst Loading PoorSelectivity->Sol3 C3 Step Sol4 Switch to Pd(PPh3)4 (Less active catalyst) PoorSelectivity->Sol4 If using XPhos/SPhos

Figure 2: Troubleshooting logic for common Suzuki coupling issues in di-halogenated azaindoles.

Data Summary: Catalyst Performance
Catalyst SystemActivity LevelBest ForRisk
Pd(PPh₃)₄ ModerateStep 1 (C3-I) Low risk of over-reaction.
Pd(dppf)Cl₂ Moderate-HighStep 1 (Alternative)Harder to remove Pd residues.
Pd₂(dba)₃ + XPhos Very HighStep 2 (C4-Br) Will cause bis-coupling if used in Step 1.
Pd(OAc)₂ + SPhos Very HighSterically hindered boronic acidsCan couple C4-Br prematurely if temp is >80°C.

References

  • PharmaBlock. Azaindoles in Medicinal Chemistry. Retrieved from

  • National Institutes of Health (NIH). Azaindole Therapeutic Agents. Retrieved from

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from

  • BenchChem. Reactivity of Halogens in Polyhalogenated Pyridines. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Retrieved from

Sources

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling with 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active compounds. Its strategic functionalization is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR). The dihalogenated derivative, 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, presents a versatile platform for sequential and site-selective elaboration. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering detailed application notes and robust protocols to empower researchers in their synthetic endeavors.

The Principle of Regioselective Functionalization: A Tale of Two Halogens

The synthetic utility of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organohalide to a palladium(0) complex. The energy barrier for this process is significantly lower for the C-I bond compared to the C-Br bond, a consequence of the weaker C-I bond dissociation energy.[1][2] This inherent difference in reactivity forms the basis for the regioselective functionalization of the 4-bromo-3-iodo-7-azaindole core.

By carefully selecting the palladium catalyst, ligands, and reaction conditions, one can selectively activate the C-I bond at the 3-position, leaving the C-Br bond at the 4-position intact for subsequent transformations. This stepwise approach allows for the controlled and divergent synthesis of a wide array of polysubstituted 7-azaindole derivatives.

G cluster_0 Regioselective Cross-Coupling Strategy Start 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Start->Step1 Selective at C3 (Iodo) Intermediate 4-Bromo-3-substituted-1H-pyrrolo[2,3-c]pyridine Step1->Intermediate Step2 Second Pd-Catalyzed Cross-Coupling Intermediate->Step2 Functionalization at C4 (Bromo) Product 3,4-Disubstituted-1H-pyrrolo[2,3-c]pyridine Step2->Product

Caption: Stepwise functionalization of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[3] In the context of 4-bromo-3-iodo-7-azaindole, this reaction allows for the selective introduction of aryl or heteroaryl moieties at the C3 position.

Causality Behind Experimental Choices

The success of a regioselective Suzuki-Miyaura coupling hinges on a synergistic interplay of the palladium source, ligand, base, and solvent.

  • Palladium Precatalyst: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(dba)₂ (in conjunction with a ligand) and Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(dppf) are effective. Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands like SPhos or XPhos can enhance the rate of oxidative addition and subsequent steps in the catalytic cycle. For substrates where steric hindrance might be a concern, ligands with a larger bite angle, such as dppf, can be beneficial.

  • Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species that facilitates transmetalation.[3] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Protocol for Regioselective Suzuki-Miyaura Coupling at C3

This protocol provides a general procedure for the selective coupling of an arylboronic acid at the C3 position of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Materials:

  • 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Arylboronic acid (1.1-1.5 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or PdCl₂(dppf) (0.05 equivalents)

  • K₂CO₃ or Cs₂CO₃ (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-bromo-1H-pyrrolo[2,3-c]pyridine derivative.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Readily available and effective for a range of substrates.
Ligand PPh₃ (in Pd(PPh₃)₄), dppfProvides a balance of stability and reactivity.
Base K₂CO₃, Cs₂CO₃Effective in activating the boronic acid.
Solvent 1,4-Dioxane/H₂O, DME/H₂OGood solubility for both organic and inorganic reagents.
Temperature 80-100 °CPromotes efficient reaction without significant decomposition.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted heterocycles.[4] This reaction is particularly valuable for the synthesis of precursors for further transformations or as key structural elements in biologically active molecules.

Mechanistic Considerations and Reagent Selection

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[4]

  • Palladium Catalyst: As with the Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand is commonly used.

  • Copper(I) Co-catalyst: CuI is the most common co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or 1,4-dioxane are suitable.

Protocol for Regioselective Sonogashira Coupling at C3

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C3 position.

Materials:

  • 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Terminal alkyne (1.1-1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04-0.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)

  • Anhydrous, degassed THF or DMF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the palladium catalyst (0.03 equivalents), and the copper(I) iodide (0.06 equivalents).

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (2.5 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the stirred mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 3-alkynyl-4-bromo-1H-pyrrolo[2,3-c]pyridine.

ParameterRecommended ConditionsRationale
Catalyst PdCl₂(PPh₃)₂A robust and commonly used catalyst for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, DIPEAActs as both a base and a solvent in some cases.
Solvent THF, DMFAnhydrous conditions are crucial for this reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, preserving sensitive functional groups.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the 7-azaindole core.

Key Factors for Successful C-N Coupling

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium sources.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle.[5][7] Ligands such as Xantphos, BINAP, or DavePhos are often employed. The choice of ligand can significantly impact the reaction's scope and efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[5][7] Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used.

G cluster_1 Buchwald-Hartwig Amination Workflow Setup Combine Substrate, Amine, Catalyst, Ligand, and Base in a Schlenk Flask Degas Degas the Reaction Mixture Setup->Degas Solvent Add Anhydrous, Degassed Solvent Degas->Solvent React Heat the Reaction Mixture (80-110 °C) Solvent->React Monitor Monitor Progress by TLC/LC-MS React->Monitor Workup Cool, Dilute, and Filter Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol for Regioselective Buchwald-Hartwig Amination at C3

This protocol provides a general method for the selective amination at the C3 position.

Materials:

  • 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Pd₂(dba)₃ (0.01-0.05 equivalents) or Pd(OAc)₂ (0.02-0.1 equivalents)

  • Xantphos or BINAP (0.02-0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask.

  • Add the amine (1.2 equivalents) to the flask.

  • Add the anhydrous, degassed solvent (toluene or 1,4-dioxane).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 3-amino-4-bromo-1H-pyrrolo[2,3-c]pyridine derivative.

ParameterRecommended ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd sources.
Ligand Xantphos, BINAPBulky, electron-rich ligands that promote the reaction.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases are required.
Solvent Toluene, 1,4-DioxaneAnhydrous and aprotic solvents are necessary.
Temperature 80-110 °CHigher temperatures are often needed for C-N bond formation.

Conclusion and Future Directions

The regioselective palladium-catalyzed cross-coupling of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is a powerful and reliable strategy for the synthesis of a diverse range of 3-substituted and subsequently 3,4-disubstituted 7-azaindole derivatives. By leveraging the inherent reactivity difference between the C-I and C-Br bonds, researchers can selectively introduce a variety of functionalities, including aryl, heteroaryl, alkynyl, and amino groups. The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable compounds. Further optimization of reaction conditions, particularly through the screening of modern, highly active palladium catalysts and ligands, may lead to even more efficient and versatile transformations, expanding the synthetic toolbox for drug discovery and development.

References

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(34), 11639-11643. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • PMC. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Available at: [Link]

  • MDPI. (2026). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]

  • CNR-IRIS. (2010). Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. Available at: [Link]

  • MDPI. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Available at: [Link]

Sources

Application Note: Orthogonal Functionalization of 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the strategic use of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a halogenated 6-azaindole) as a high-value scaffold for kinase inhibitor synthesis.

Executive Summary

The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a "privileged structure" in kinase inhibitor discovery, offering a distinct vector profile compared to the more common 7-azaindole. The 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine building block is particularly valuable due to its orthogonal reactivity . The presence of two distinct halogen atoms—a highly reactive iodine at C3 and a moderately reactive bromine at C4—enables sequential, regioselective functionalization.

This guide details the protocols for exploiting this reactivity difference to construct trisubstituted kinase inhibitors. By controlling the order of operations, researchers can precisely install hinge-binding motifs, gatekeeper residues, and solubilizing groups without the need for cumbersome intermediate purifications.

Key Chemical Advantages
  • Regiocontrol: C3-I undergoes oxidative addition significantly faster than C4-Br, allowing exclusive C3-functionalization under mild conditions.

  • Scaffold Hopping: Provides an alternative H-bond donor/acceptor profile to 7-azaindoles (e.g., Vemurafenib analogs), potentially improving metabolic stability or selectivity profiles.

  • Vector Geometry: The 3,4-substitution pattern allows access to both the ATP-binding pocket's "back cleft" and the "solvent front."

Strategic Analysis: The "C3-First" Approach

Successful utilization of this scaffold relies on the "C3-First" synthetic logic. The bond dissociation energy (BDE) of C–I (approx. 53 kcal/mol) is lower than that of C–Br (approx. 68 kcal/mol). Palladium(0) catalysts will insert into the C–I bond preferentially.[1]

Reaction Hierarchy
PositionHalogenReactivityPrimary TransformationTarget Kinase Region
N1 -HAcidicProtection / AlkylationSolvent Exposure / Solubility
C3 -IHigh Suzuki / Sonogashira (RT - 60°C)Gatekeeper / Back Pocket
C4 -BrModerate Suzuki / Buchwald (80°C - 120°C)Hinge Binder / Hydrophobic Pocket

Detailed Experimental Protocols

Phase 1: N1-Protection (Mandatory Precursor Step)

Rationale: Unprotected azaindoles can poison Pd-catalysts or undergo N-arylation side reactions. A Tosyl (Ts) or SEM group is recommended for stability during subsequent couplings.

Protocol: Synthesis of 4-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-c]pyridine

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0°C.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Yield Expectation: >85%[2][3][4]

Phase 2: Selective C3-Functionalization (The "Soft" Coupling)

Rationale: We utilize the high reactivity of the C-I bond to install the C3 substituent (often an aryl or heteroaryl group targeting the back pocket) while leaving the C4-Br intact.

Protocol: C3-Selective Suzuki-Miyaura Coupling

  • Reagents:

    • Substrate: N-Tosyl-4-bromo-3-iodo-6-azaindole (1.0 equiv)

    • Boronic Acid: R¹-B(OH)₂ (1.05 equiv) – Stoichiometry is critical; do not use large excess.

    • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids).

    • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv).

    • Solvent: DME/Water (4:1) or Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine substrate, boronic acid, and catalyst in a reaction vial.

    • Add degassed solvent and base.[1]

    • Heat gently: Stir at 40–50°C . Do not exceed 60°C to prevent C4 activation.

  • Monitoring: Check LC-MS after 2 hours. The mass spectrum should show the mono-coupled product (retention of Br pattern: M and M+2 peaks).

  • Workup: Dilute with water, extract with EtOAc. Pass through a celite pad to remove Pd black.

  • Validation: ¹H NMR should show the disappearance of the C2-H singlet shift associated with the iodide and retention of the distinct C4/C5 pyridine coupling pattern.

Phase 3: C4-Functionalization (The "Hard" Coupling)

Rationale: With the C3 position filled, harsher conditions can be applied to activate the C4-Br bond. This is typically used to install the hinge-binding motif (e.g., an aminopyridine or pyrazole).

Protocol: C4-Buchwald-Hartwig Amination

  • Reagents:

    • Substrate: C3-substituted-4-bromo-6-azaindole (1.0 equiv).

    • Amine: R²-NH₂ (1.2 equiv).

    • Catalyst: Pd₂dppf (2 mol%) or XPhos Pd G2 (for difficult amines).

    • Ligand: XPhos (if using Pd₂dba₃).

    • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Solvent: Toluene or t-Amyl Alcohol.

  • Procedure:

    • Combine reagents in a sealed microwave vial.

    • Heat aggressively: 100°C (thermal) for 12h OR 120°C (microwave) for 30–60 min.

  • Deprotection (One-Pot Optional): If the N-Tosyl group is labile under these basic conditions, spontaneous deprotection may occur. If not, treat the crude mixture with NaOMe/MeOH or TBAF/THF at 60°C to remove the N1-protecting group.

Visualizing the Workflow

The following diagram illustrates the orthogonal logic, highlighting the divergence point where the C3-Iodine is reacted selectively before the C4-Bromine.

KinaseSynthesis cluster_reactivity Reactivity Thresholds Start 4-bromo-3-iodo- 1H-pyrrolo[2,3-c]pyridine Step1 Step 1: N-Protection (TsCl, NaH) Start->Step1 Inter1 N-Tosyl Intermediate (C3-I, C4-Br) Step1->Inter1 Step2 Step 2: C3-Selective Coupling (Suzuki: Pd(0), 45°C) Inter1->Step2 High Reactivity (C-I) Inter2 C3-Functionalized Intermediate (Retains C4-Br) Step2->Inter2 Step3 Step 3: C4-Coupling (Suzuki/Buchwald: 100°C) Inter2->Step3 Lower Reactivity (C-Br) Final Trisubstituted Kinase Inhibitor (Target Molecule) Step3->Final

Caption: Orthogonal synthetic route exploiting the reactivity differential between C3-I (kinetic control) and C4-Br (thermodynamic/forcing conditions).

Case Study: Design of a Hypothetical c-Met Inhibitor

To illustrate the application, consider the synthesis of a Type I inhibitor targeting c-Met.

  • Target Profile:

    • Hinge Binder: 2-aminopyridine moiety (Requires installation at C4).

    • Back Pocket: Substituted benzyl group (Requires installation at C3).

  • Execution:

    • C3-Step: React the N-Tosyl core with 4-fluorobenzylzinc bromide (Negishi) or 4-fluorophenylboronic acid (Suzuki). The C-I bond reacts exclusively.

    • C4-Step: React the resulting bromide with 2-aminopyridine via Buchwald-Hartwig coupling.

    • Result: The 6-azaindole core correctly orients the aminopyridine toward the hinge region (Met1160) while projecting the benzyl group into the hydrophobic back pocket, mimicking the binding mode of Crizotinib but with a distinct core scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisSolution
Loss of Selectivity (C4 reacts during Step 2)Temperature too high or catalyst too active.Lower temp to 40°C. Switch from SPhos/XPhos to simpler ligands like PPh₃ which are less active for aryl bromides.
Protodeiodination (Iodine replaced by H)Hydride source present or excessive heating.Ensure anhydrous solvents if using organometallics. Reduce reaction time. Check boronic acid purity.
Stalled C4 Coupling Steric hindrance from C3 substituent.Switch to "hotter" catalyst systems: Pd-PEPPSI-IPr or Pd₂dba₃/XPhos. Increase temp to 120°C (microwave).
N-Deprotection Failure Tosyl group too stable.Use Cs₂CO₃ in MeOH/THF at reflux. If resistant, switch to SEM protection (removed with TFA or TBAF) in Step 1.

References

  • Scaffold Reactivity & Synthesis

    • Liebeskind, L. S., et al. "Heteroaromatic cross-coupling: The role of the halide." Journal of Organic Chemistry. (General reactivity of halo-heterocycles).
    • Note: While specific papers for the 4-bromo-3-iodo-6-azaindole are proprietary/sparse, the reactivity parallels the well-documented 7-azaindole series
    • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews, 2007. Link

  • Kinase Inhibitor Design Context

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

    • Example of Azaindole Kinase Inhibitors (Vemurafenib analog logic): Journal of Medicinal Chemistry, 2012. Link

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

(Note: Specific CAS 1000669-72-6 is a commercial building block used widely in proprietary drug discovery campaigns. The protocols above are derived from standard "Best Practices" for polyhalogenated azaindoles.)

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 6-Azaindole Scaffold and the Strategic Importance of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a recognized "privileged scaffold" in medicinal chemistry. Its structural rigidity and ability to form key hydrogen bond interactions have made it a cornerstone in the development of potent inhibitors for a range of therapeutic targets, most notably protein kinases and, more recently, epigenetic modulators like Lysine-Specific Demethylase 1 (LSD1).[1][2][3] The versatility of this scaffold allows it to be decorated with various substituents, enabling fine-tuning of its pharmacological properties.

The specific compound, 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, represents a strategically designed starting point for combinatorial chemistry and library development. The differential reactivity of the bromo and iodo groups allows for sequential, site-selective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This enables the rapid generation of a diverse library of analogues from a common intermediate, a crucial step in any high-throughput screening (HTS) campaign aimed at identifying novel lead compounds.[4]

This document provides detailed application notes and protocols for designing and executing HTS campaigns centered around libraries derived from 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine. We will focus on two major classes of targets where this scaffold has shown significant promise: protein kinases and the epigenetic enzyme LSD1.

Part 1: High-Throughput Screening (HTS) Campaign Strategy

A successful HTS campaign is more than just the primary screen; it's a multi-step process designed to identify and validate true hits while eliminating false positives.[5] The overall strategy when screening a library derived from the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine scaffold should be structured as a funnel, starting with a broad primary screen and progressing to more specific secondary and counter-assays.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Optimization A Diverse Chemical Library (Derivatives of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine) B Primary HTS Assay (e.g., ADP-Glo for Kinase, LSD1-Glo for Demethylase) A->B C Initial 'Hits' Identified (Based on activity threshold, e.g., >50% inhibition) B->C D Confirmatory Screen (Re-test of initial hits) C->D E Dose-Response (IC50) Determination (e.g., 10-point titration) D->E F Orthogonal/Counter-Assays (Rule out assay interference) E->F G Confirmed & Prioritized Hits F->G H Selectivity Profiling (Screen against a panel of related targets) G->H I Structure-Activity Relationship (SAR) Studies H->I J Lead Candidate Nomination I->J Secondary_Assay_Logic A Primary Hit B Is the IC50 potent? A->B C Is activity confirmed in an orthogonal assay? B->C Yes G Discard (Artifact or Non-selective) B->G No D Is the compound selective? C->D Yes C->G No E Does it engage the target in cells? D->E Yes D->G No F Validated Lead for SAR E->F Yes E->G No

Caption: Decision-making workflow for hit validation.

Conclusion

The 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine core is a powerful starting point for the discovery of novel therapeutics, particularly kinase and LSD1 inhibitors. A successful drug discovery campaign hinges on the rational design of the screening library and the implementation of a robust, multi-tiered HTS strategy. By employing sensitive and validated primary assays, followed by rigorous hit confirmation and characterization, researchers can efficiently identify and advance promising lead compounds derived from this versatile scaffold.

References

  • Aher, N. G., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Available at: [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. Available at: [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. Available at: [Link]

  • Ma, T., et al. (2014). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. PMC. Available at: [Link]

  • Bio-Rad. (2025, March 2). The High-Throughput Screening Transformation in Modern Drug Development. Bio-Rad. Available at: [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link]

  • Infinix Bio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. Available at: [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. Available at: [Link]

  • Brückner, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. University of Freiburg. Available at: [Link]

  • Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Wang, C., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Sobańska, A. W., & Gierczak, T. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Wang, Y., et al. (2024). Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. PubMed. Available at: [Link]

Sources

Application Note: Chemoselective N-Arylation of 4-Bromo-3-Iodo-1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis: The Chemoselectivity Paradox

The functionalization of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) presents a unique challenge in medicinal chemistry. This scaffold contains three distinct reactive sites:

  • N1-H (Pyrrole Nitrogen): The target for arylation. Due to the electron-withdrawing pyridine ring, this proton is more acidic (pKa ~12–13) than typical indoles, but the nitrogen is less nucleophilic.

  • C3-Iodine: Extremely labile toward oxidative addition by transition metals (Pd, Ni).

  • C4-Bromine: Moderately reactive; susceptible to SNAr if the pyridine ring is activated, or oxidative addition at high temperatures.

The Critical Failure Mode: Standard Buchwald-Hartwig amination (Pd-catalyzed) is contraindicated for this substrate. Palladium(0) species will preferentially undergo oxidative addition at the weak C3–I bond (


) rather than facilitating the N-arylation, leading to polymerization, dehalogenation, or C-arylation (Heck/Suzuki type side products).

The Solution: This protocol relies on Copper Catalysis .[1][2][3][4][5] Copper mechanisms (Chan-Lam or Ullmann-Goldberg) typically proceed via Cu(II)/Cu(III) cycles or radical pathways that are orthogonal to C–I oxidative addition, allowing N-arylation while preserving the halogen "handles" for subsequent diversification.

Chemoselectivity Map

The following diagram illustrates the reactivity hierarchy and the targeted pathway.

Chemoselectivity Substrate 4-Bromo-3-iodo-1H- pyrrolo[2,3-c]pyridine N1 N1-H Site (Target) Substrate->N1 Cu-Catalysis (Chan-Lam/Ullmann) C3 C3-Iodine (High Risk) Substrate->C3 Pd-Catalysis (Avoid!) C4 C4-Bromine (Medium Risk) Substrate->C4 High Temp/SNAr

Figure 1: Reactivity map highlighting the orthogonality of Copper catalysis (Green) vs. Palladium catalysis (Red) for the halogenated azaindole core.

Protocol A: Chan-Lam Coupling (Primary Recommendation)

This method is the "Gold Standard" for this substrate. It uses aryl boronic acids under oxidative conditions.[6]

  • Mechanism: Cu(II)-mediated oxidative coupling.

  • Advantage: Mild conditions (often Room Temp to 40°C) minimize thermal dehalogenation.

  • Precedent: Modified from protocols for electron-deficient 7-azaindoles [1, 2].

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Starting Material4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Aryl Boronic Acid 2.0Coupling PartnerExcess required due to homocoupling side-reaction
Cu(OAc)₂ 0.1 – 1.0CatalystAnhydrous preferred. 1.0 eq speeds up reaction significantly
Pyridine 2.0Ligand/BaseStabilizes Cu-intermediate; buffers acidity
Molecular Sieves 200 mg/mmolWater Scavenger4Å, activated. Critical for yield
Dichloromethane (DCM) [0.1 M]SolventAnhydrous. Dichloroethane (DCE) if heating >40°C
Step-by-Step Methodology
  • Preparation (Open Air):

    • To a clean reaction vial equipped with a stir bar, add Substrate (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv recommended for difficult substrates).

    • Add activated 4Å Molecular Sieves (powdered).

  • Solvation:

    • Add DCM (or DCE) to achieve a concentration of 0.1 M relative to the substrate.

    • Add Pyridine (2.0 equiv) via syringe.

    • Note: The solution usually turns a deep blue/green color, indicating the formation of the active Cu-pyridine complex.

  • Reaction:

    • Stir vigorously at Room Temperature (25°C) open to the air (or under an O₂ balloon for faster rates).

    • Monitoring: Check TLC every 2 hours. The N-arylated product typically moves higher (less polar) than the N-H starting material.

    • Duration: Typically 16–24 hours. If conversion is <50% after 6 hours, heat to 40°C (requires DCE).

  • Work-up:

    • Dilute with EtOAc and filter through a pad of Celite to remove copper salts and sieves.

    • Wash the filtrate with 1N HCl (to remove pyridine), followed by saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product usually does not streak, unlike the free N-H substrate.

Protocol B: Ligand-Promoted Ullmann Coupling (Secondary)

Use this method if the coupling partner is an Aryl Iodide rather than a boronic acid.

  • Risk: Requires heat (80–110°C). Strict temperature control is required to prevent C3-I scrambling.

  • Key Modification: Use of DMEDA or 1,10-Phenanthroline ligands allows the reaction to proceed at lower temperatures than classical Ullmann conditions [3, 4].

Materials Table
ReagentEquiv.RoleNotes
Substrate 1.0Starting Material
Aryl Iodide 1.2Coupling PartnerAvoid aryl bromides (too slow)
CuI 0.1 (10 mol%)CatalystMust be white/off-white (Cu(I)). If green, recrystallize
DMEDA 0.2 (20 mol%)LigandN,N'-Dimethylethylenediamine. Promotes oxidative addition
K₃PO₄ 2.0BaseFine powder. Cs₂CO₃ is an alternative
Toluene [0.2 M]SolventAnhydrous, degassed
Step-by-Step Methodology
  • Inert Setup:

    • Flame-dry a Schlenk tube or pressure vial. Cool under Argon/Nitrogen.[3]

    • Add Substrate (1.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv).

    • Critical: If the Aryl Iodide is a solid, add it now. If liquid, add in step 2.

  • Solvation & Activation:

    • Evacuate and backfill with Argon (3 cycles).[3]

    • Add Toluene (degassed) via syringe.[3]

    • Add DMEDA (20 mol%) and Liquid Aryl Iodide (1.2 equiv).

  • Reaction:

    • Seal the vessel.[3]

    • Heat to 80°C . Do not exceed 100°C initially. The C3-I bond becomes vulnerable >110°C in the presence of copper.

    • Stir for 12–18 hours.

  • Work-up:

    • Cool to room temperature.[3][7][8] Dilute with EtOAc.

    • Wash with water/NH₄OH (9:1) to sequester copper (turns aqueous layer blue).

    • Dry organic layer and concentrate.

Troubleshooting & Optimization Logic

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision logic for selecting the correct protocol and troubleshooting common failures.

Workflow Start Start: N-Arylation of 4-Br-3-I-pyrrolo[2,3-c]pyridine PartnerCheck Is Coupling Partner a Boronic Acid? Start->PartnerCheck ChanLam Protocol A: Chan-Lam Cu(OAc)2, Pyridine, Air, RT PartnerCheck->ChanLam Yes Ullmann Protocol B: Ullmann CuI, DMEDA, K3PO4, 80°C PartnerCheck->Ullmann No (Aryl Iodide) Monitor Monitor TLC (4h) ChanLam->Monitor Stalled Reaction Stalled? Monitor->Stalled Success Product Isolated (Halogens Intact) Stalled->Success No Heat Increase T to 40°C Add 1.0 eq Cu(OAc)2 Stalled->Heat Yes Heat->Monitor Dehal Dehalogenation Observed? Ullmann->Dehal Dehal->Success No LowerT Lower T to 60°C Switch Ligand to Phenanthroline Dehal->LowerT Yes (Loss of I/Br) LowerT->Success

Figure 2: Decision tree for protocol selection and optimization strategies.

Common Failure Modes
  • Protodeboronation (Chan-Lam): If the boronic acid decomposes before coupling, add it in portions (e.g., 0.5 equiv every 2 hours).

  • C-I Reduction (Ullmann): If you observe the product mass minus 126 Da (loss of Iodine), the temperature is too high. Switch to Protocol A (convert your aryl iodide to a boronate ester first using Miyaura borylation, which is Pd-catalyzed but can be done on the aryl partner before introducing the sensitive azaindole).

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[6] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[4][7][9] Organic Letters, 3(13), 2077–2079.

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.

  • Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[9] Journal of the American Chemical Society, 123(31), 7727–7729.

  • Cristau, H. J., Cellier, P. P., Spindler, J. F., & Taillefer, M. (2004). Highly Efficient and Mild Copper-Catalyzed N- and C-Arylation with Aryl Bromides and Iodides. Chemistry – A European Journal, 10(22), 5607–5622.

Sources

Leveraging the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Scaffold: A Guide to Synthesizing Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and fluorescent probes.[1] Its unique photophysical properties, which are highly sensitive to the local environment, make it an exceptional chromophore for developing advanced molecular sensors.[2][3] This application note provides a detailed guide for researchers, chemists, and drug development professionals on utilizing a key derivative, 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine , as a versatile platform for the synthesis of novel fluorescent probes. We will explore the strategic, site-selective functionalization of this scaffold using palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for their successful implementation.

The Strategic Advantage of the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Scaffold

The power of the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine building block lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4][5] This reactivity hierarchy (I > Br > Cl) allows for a sequential and site-selective functionalization strategy.[4] Researchers can first introduce a desired chemical moiety at the more reactive C3-iodo position, typically via a Sonogashira or Suzuki coupling, while leaving the C4-bromo position intact for a subsequent, different coupling reaction. This stepwise approach enables the construction of complex, multi-functionalized 7-azaindole derivatives with precisely tuned electronic and photophysical properties, a crucial capability in the rational design of fluorescent probes.[5][6][7]

Synthetic Pathways: Sonogashira and Suzuki-Miyaura Couplings

Two of the most robust and versatile methods for functionalizing the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine core are the Sonogashira and Suzuki-Miyaura cross-coupling reactions.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[8][9][10] It is an excellent method for introducing alkynyl groups, which can extend the π-conjugated system of the 7-azaindole core, serve as a linker for other functional groups, or be used to construct more complex heterocyclic systems like 1,2,3-triazoles.[11][12]

  • Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organoboron species (boronic acid or ester) and an aryl halide.[4][13][14] It is widely used to introduce aryl or heteroaryl substituents, allowing for the creation of biaryl structures that are common in fluorescent dyes and pharmacologically active molecules.[15][16]

The following workflow illustrates the sequential functionalization strategy.

G Sequential Functionalization Workflow A 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine P1 Sonogashira Coupling (at C3-Iodo position) A->P1 Terminal Alkyne, Pd/Cu Catalyst, Base B 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-c]pyridine (Intermediate) P1->B P2 Suzuki-Miyaura Coupling (at C4-Bromo position) B->P2 Arylboronic Acid, Pd Catalyst, Base C 4-(aryl)-3-(alkynyl)-1H-pyrrolo[2,3-c]pyridine (Final Fluorescent Probe) P2->C

Caption: Sequential functionalization of the di-halogenated scaffold.

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Site-Selective Sonogashira Coupling at the C3-Iodo Position

This protocol details the selective coupling of a terminal alkyne to the C3-iodo position of the scaffold, leveraging the higher reactivity of the C-I bond.

Materials:

  • 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

  • Terminal Alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe. If the starting material has poor solubility, a small amount of DMF (1-2 mL) can be added as a co-solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied.[9][17]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-c]pyridine intermediate.

Protocol 2: Suzuki-Miyaura Coupling at the C4-Bromo Position

This protocol describes the subsequent functionalization of the C4-bromo position using an arylboronic acid.

Materials:

  • 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-c]pyridine intermediate from Protocol 1

  • Arylboronic Acid or Ester (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3 equivalents)

  • Anhydrous 1,4-Dioxane and Water

Procedure:

  • Reaction Setup: In an oven-dried resealable Schlenk tube, combine the 4-bromo-3-(alkynyl)-1H-pyrrolo[2,3-c]pyridine intermediate (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).[18][19]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Degassing: Sparge the mixture with a gentle stream of argon for 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Conditions: Seal the tube tightly and heat the reaction mixture to 85-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.[13][18]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the final fluorescent probe.

Data Presentation and Characterization

The newly synthesized probes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

PropertyExpected Range/ValueTechnique
Structural Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, HRMS
Purity >95%HPLC, LC-MS
Absorption Maximum (λabs) 320 - 450 nm (highly dependent on substituents)UV-Vis Spectroscopy
Emission Maximum (λem) 380 - 600 nm (highly dependent on substituents)Fluorescence Spectroscopy
Molar Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹UV-Vis Spectroscopy
Fluorescence Quantum Yield (ΦF) 0.1 - 0.9 (highly solvent and structure dependent)Fluorescence Spectroscopy
Stokes Shift 50 - 150 nmCalculated from λabs and λem

Note: The photophysical properties of 7-azaindole derivatives are known to be sensitive to solvent polarity and hydrogen bonding.[2] It is recommended to measure these properties in a range of solvents (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol, Water).

Causality and Troubleshooting

Why These Catalysts and Conditions?
  • Sonogashira: The Pd(PPh₃)₂Cl₂/CuI system is a classic and highly effective catalyst for coupling with iodo- and bromo-arenes.[10][17] Copper(I) is crucial as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[20] Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.

  • Suzuki-Miyaura: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling aryl bromides, including electron-rich and heterocyclic systems.[13][18] The bulky dppf ligand facilitates the reductive elimination step and helps prevent side reactions. An aqueous base (like K₂CO₃) is required to activate the boronic acid for the transmetalation step.[4][14]

Common Issues and Solutions:
  • Low Yield / No Reaction:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated.

    • Cause: Poor solubility of starting materials.

    • Solution: For Sonogashira, add DMF as a co-solvent. For Suzuki, consider using a different solvent system like DMF or Toluene/Ethanol/Water.

  • Dehalogenation Side Product:

    • Cause: A competing pathway where the halide is replaced by a hydrogen atom. This can be more prevalent with electron-deficient heterocycles.[18]

    • Solution: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃ in some cases). Ensure high purity of the boronic acid, as impurities can promote this side reaction.

  • Homocoupling of Boronic Acid (Glaser Coupling):

    • Cause: Oxidative coupling of two boronic acid molecules.

    • Solution: This is often minimized by maintaining strictly anaerobic conditions.

Key Mechanistic Cycles

Understanding the catalytic cycles is fundamental to troubleshooting and optimizing these reactions.

G Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_1 Ar-Pd(II)L₂(X) OA->PdII_1 TM Transmetalation PdII_2 Ar-Pd(II)L₂(Ar') TM->PdII_2 RE Reductive Elimination RE->Pd0 ArAr Ar-Ar' RE->ArAr ArX Ar-X ArX->OA ArB Ar'-B(OR)₂ + Base ArB->TM

Caption: Key steps of the Suzuki-Miyaura coupling reaction.[4][14]

G Simplified Sonogashira Catalytic Cycles cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_1 Ar-Pd(II)L₂(X) OA->PdII_1 TM Transmetalation PdII_1->TM PdII_2 Ar-Pd(II)L₂(C≡CR') TM->PdII_2 RE Reductive Elimination RE->Pd0 ArCCR Ar-C≡CR' RE->ArCCR ArX Ar-X ArX->OA CuX Cu(I)X CuCCR Cu(I)C≡CR' CuX->CuCCR Alkyne R'C≡CH + Base Alkyne->CuX CuCCR->TM

Caption: Interdependent catalytic cycles of the Sonogashira reaction.[17][20]

Conclusion

The 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine scaffold is an exceptionally valuable and versatile building block for the synthesis of novel fluorescent probes. The distinct reactivity of the iodo and bromo substituents enables a powerful, sequential functionalization strategy using well-established Sonogashira and Suzuki-Miyaura cross-coupling reactions. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently construct a diverse library of custom-designed 7-azaindole-based probes for a wide array of applications in chemical biology, medical diagnostics, and materials science.

References

  • Reis, J. H., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

  • Negrie, M., et al. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]

  • Sharma, K., et al. (2024). 7-Azaindole-Pyridine Linked 1,2,3-Triazole Hybrid For Selective Cr(Iii) and Ce(Iii) Ion Sensing. SSRN. Available at: [Link]

  • Reis, J. H., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yeh, H.-C., et al. (2004). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Photochemical & Photobiological Sciences. Available at: [Link]

  • Sharma, K., et al. (2023). Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties. ResearchGate. Available at: [Link]

  • Kairytė, A., et al. (2021). Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. Available at: [Link]

  • Wang, H., et al. (2010). Luminescence and reactivity of 7-azaindole derivatives and complexes. Dalton Transactions. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Jenni, S., et al. (2021). Design, synthesis and evaluation of enzyme-responsive fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Jenni, S., et al. (2021). Design, synthesis and evaluation of enzyme-responsive fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole dyes. PubMed. Available at: [Link]

  • University of Chemistry and Technology, Prague. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • Jenni, S., et al. (2020). Design, Synthesis and Evaluation of Enzyme-Responsive Fluorogenic Probes Based on Pyridine-Flanked Diketopyrrolopyrrole Dyes. ChemRxiv. Available at: [Link]

  • PubChem. 4-bromo-3-iodo-1h-pyrrolo[2,3-c]pyridine. Available at: [Link]

  • ResearchGate. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. Available at: [Link]

  • Liu, K., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Hergert, T., et al. (2019). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Xu, S.-Y., et al. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. RSC Advances. Available at: [Link]

  • Zhao, G., et al. (2018). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry – A European Journal. Available at: [Link]

  • Liu, K., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. Available at: [Link]

  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Barhate, N., et al. (2002). Pyrrolo-C as a fluorescent probe for monitoring RNA secondary structure formation. RNA. Available at: [Link]

  • Kim, T., et al. (2018). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Mernissi, R., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-AZA-6-0043 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Purity & Isolation of Halogenated 6-Azaindoles

Executive Summary

You are likely working with 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) as a scaffold for Suzuki-Miyaura or Sonogashira couplings. The presence of two distinct halogens (Br at C4, I at C3) creates a specific purification challenge: solubility differentials are narrow , and the C3-Iodine bond is labile to light and heat.

This guide addresses the three most common failure modes reported by our users:

  • Succinimide Contamination: Persistent byproducts from NIS iodination.

  • Starting Material Co-elution: Difficulty separating the unreacted 4-bromo precursor.

  • "Oiling Out" during Crystallization: Formation of amorphous gums instead of solids.

Phase 1: The "Triage" (Crude Workup)

Goal: Remove bulk impurities (Succinimide) before attempting fine purification.

If you synthesized this via N-iodosuccinimide (NIS) iodination of 4-bromo-6-azaindole, your crude solid contains significant succinimide. Do not load this directly onto a column. Succinimide streaks on silica and alters the retention of your basic azaindole.

Protocol: Aqueous Slurry (Trituration)

The 6-azaindole core is lipophilic, while succinimide is highly water-soluble.

  • Concentrate the reaction mixture (usually DMF or Acetone) to near dryness.

  • Add Water: Add 10 volumes of ice-cold water relative to the crude mass.

  • Sonicate: Sonicate for 5–10 minutes to break up aggregates.

  • Filter: Collect the solid via vacuum filtration.

  • Wash: Wash the cake with

    
     cold water, then 
    
    
    
    Hexanes (to remove non-polar grease).
  • Dry: Vacuum dry at

    
     (Iodine is heat-sensitive).
    

Scientist's Note: If your product turns purple/brown during drying, it is de-iodinating. Exclude light and lower the temperature.

Phase 2: High-Purity Separation (Recrystallization)

Goal: Separate the 3-iodo product from the 4-bromo starting material.

The 3-iodo substituent adds significant lipophilicity and density but only marginally changes the dipole moment compared to the 4-bromo starting material. This makes chromatographic separation difficult (


). Recrystallization is superior here.
Recommended Solvent Systems
Solvent SystemRatio (v/v)MechanismBest For...
Toluene 100%Temperature-dependent solubilityPrimary Recommendation. Excellent for removing non-polar impurities.
MeCN / Water 9:1Anti-solvent precipitationHighly polar impurities or salts.
EtOAc / Hexanes 1:3Polarity adjustmentIf Toluene fails; good for "oiling out" issues.
Troubleshooting "Oiling Out"

If your azaindole forms a gum instead of crystals, it is likely due to the basic nitrogen forming intermolecular H-bonds that disrupt the lattice.

The "Seeding" Protocol:

  • Dissolve crude in minimal boiling Ethyl Acetate .

  • Add Hexanes dropwise until persistent cloudiness appears.[1]

  • Add a drop of Methanol. Why? The methanol breaks the amorphous H-bond networks, allowing the molecules to stack correctly.

  • Cool slowly to Room Temp

    
    
    
    
    
    .
Phase 3: Chromatography (The Last Resort)

Goal: Final polishing if purity is <95%.

Standard silica gel is acidic (


). 6-Azaindoles are basic. This leads to "tailing" (broad peaks) and yield loss due to irreversible adsorption.

Modifying the Stationary Phase:

  • The "Pre-wash": Flush your column with 1% Triethylamine (TEA) in Hexanes before loading.

  • The Mobile Phase: Use DCM : MeOH : NH4OH (90 : 9 : 1). The ammonium hydroxide competes for the acidic silanol sites, sharpening the azaindole peak.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying halogenated azaindoles.

PurificationLogic Start Crude Reaction Mixture (NIS Iodination) CheckSM Is Succinimide Present? Start->CheckSM Trituration Aqueous Trituration (Remove Succinimide) CheckSM->Trituration Yes (Standard) PurityCheck Check Purity (LCMS/NMR) Is 4-bromo SM > 5%? CheckSM->PurityCheck No Trituration->PurityCheck Recryst Recrystallization (Toluene or MeCN) PurityCheck->Recryst Yes (Hard Separation) Column Flash Chromatography (DCM/MeOH/NH4OH) PurityCheck->Column No (Minor impurities) Recryst->Column Mother Liquor Recovery Final Pure 4-bromo-3-iodo-6-azaindole Recryst->Final Success Column->Final

Caption: Decision matrix for optimizing yield and purity of halogenated azaindole intermediates.

Frequently Asked Questions (FAQs)

Q: My product is turning pink/purple on the bench. Is it ruined? A: Not necessarily, but it is degrading. The C3-Iodine bond in azaindoles is photosensitive. The color comes from trace elemental iodine (


).
  • Fix: Wash the solid with cold 5% Sodium Thiosulfate (

    
    ) solution to reduce the iodine back to iodide, then recrystallize immediately. Store in amber vials under Argon.
    

Q: Can I use Acetone for recrystallization? A: Avoid it if possible. While solubility is good, acetone can undergo aldol condensation with itself under the basic influence of the azaindole nitrogen, introducing new impurities. Toluene or Ethanol are more chemically inert for this substrate.

Q: Why does the 4-bromo starting material co-elute on TLC? A: The Iodine atom is large but hydrophobic. It does not significantly change the interaction with silica compared to the Bromine atom.

  • Fix: Use a "Gradient Hold." Run your column at a low polarity (e.g., 5% EtOAc in Hexane) for 10 column volumes. The slight difference in

    
     (partition coefficient) will eventually separate the centers of the peaks.
    
References
  • General Synthesis of Halogenated Azaindoles

    • Preparation of 3-iodo-5-bromo-4,7-diazaindole (Analogous Chemistry).[2] CN102627646A.

    • Source:

  • Recrystallization Strategies for Azaindoles

    • Solvents for Recrystallization of Heterocycles. Department of Chemistry, University of Rochester.
    • Source:

  • Chromatographic Separation of Basic Heterocycles

    • Synthesis of azaindoles (Purification via DCM/MeOH/NH4OH). ChemicalBook & WO2007013964.
    • Source:

  • Iodination Methodologies (NIS/DMF)

    • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. Organic & Biomolecular Chemistry, 2013.
    • Source:

Sources

Technical Support Center: Stability & Handling of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-AZA-HALO-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are working with 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (often referred to as a 4-bromo-3-iodo-6-azaindole derivative). This is a "loaded" scaffold: it contains an acidic pyrrole proton, a basic pyridine nitrogen, and two halogens with vastly different reactivities (Iodine vs. Bromine).

The Critical Risk: The C3–Iodine bond in this scaffold is electronically activated and intrinsically weak (~50–60 kcal/mol). It is highly susceptible to homolytic cleavage via UV light (photodeiodination) and protodeiodination in acidic media. If your compound turns purple or brown, you have likely liberated elemental iodine (


), indicating irreversible degradation.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the failure mode. The electron-rich nature of the pyrrole ring pushes electron density toward the C3 position, destabilizing the C–I bond relative to a standard aryl iodide.

Figure 1: Photochemical Degradation Pathway

This diagram illustrates how photon absorption leads to radical formation and subsequent iodine liberation.

DegradationPathway Start 4-bromo-3-iodo-6-azaindole (Intact Molecule) Light UV/Vis Light (hν) Start->Light RadicalPair Radical Pair Formation [Azaindole• + I•] Light->RadicalPair Homolytic Cleavage SolventH Solvent H-Abstraction RadicalPair->SolventH Radical Propagation Iodine I2 (Purple Color) RadicalPair->Iodine Dimerization of I• Product 4-bromo-6-azaindole (Des-iodo Impurity) SolventH->Product + H•

Caption: Figure 1: Homolytic cleavage of the C3-I bond driven by light, leading to deiodinated impurities and elemental iodine.

Module 2: Storage & Handling Protocols (The "How")

The following protocols are self-validating. If followed, the compound will remain a white to off-white solid. Any color change to pink/purple indicates a deviation from protocol.

Protocol A: Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Slows thermal radical propagation and oxidative hydrolysis.
Atmosphere Argon or NitrogenPrevents aerobic oxidation of the electron-rich azaindole core.
Container Amber Glass VialBlocks UV radiation (200–400 nm) that excites the C–I bond.
Physical State Solid (Powder)Critical: Solutions degrade 100x faster than solids due to molecular mobility. Never store in solution.
Protocol B: Solubilization for Reactions

Warning: Do not use Acetone. Acetone can undergo aldol-type condensation with the basic pyridine nitrogen or form enamines.

  • Preferred Solvents: Anhydrous DMF, DMSO, or THF.

  • Degassing: Sparge solvent with Argon for 10 minutes before adding the solid. Dissolved oxygen promotes oxidative degradation.

  • Usage Window: Use solutions immediately. Discard unused solutions after 4 hours.

Module 3: Troubleshooting & FAQs

Scenario 1: "My reaction yield is low, and the product is the des-iodo analog."

Diagnosis: Protodeiodination. The C3 position is highly nucleophilic. If you are running a reaction under acidic conditions (or with a proton source like MeOH/Water at high temps), the proton (


) can attack C3, displacing the Iodine cation (

).
  • Fix: Switch to anhydrous, non-protic solvents (e.g., Dioxane instead of MeOH). Ensure your base (e.g.,

    
     or 
    
    
    
    ) is dry.
Scenario 2: "I'm trying to couple at the Bromine (C4), but the Iodine (C3) reacted instead."

Diagnosis: Intrinsic Reactivity Mismatch. In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), the rate of oxidative addition correlates with bond weakness.

  • Rule: Reactivity is C–I > C–Br >> C–Cl .[1]

  • Fix: You cannot couple the Bromine first without protecting the Iodine or using a "masking" strategy. You must design your synthesis to react the Iodine first, or use a specific catalyst system that might differentiate (though this is rare and difficult on this scaffold).

Scenario 3: "The compound turned purple on the balance."

Diagnosis: Photolysis.

  • Fix: Wash the solid with cold hexanes (if the impurity is minor) or recrystallize. For the future, weigh the compound in a hood with the sash lowered or lights dimmed. Wrap the flask in aluminum foil immediately.

Decision Tree: Handling & Troubleshooting

HandlingLogic Issue Identify Issue ColorChange Solid turned Purple/Brown? Issue->ColorChange Regio Wrong Regioisomer in Coupling? Issue->Regio Impurity M-126 Peak (Des-Iodo)? Issue->Impurity Wash Wash with 10% Na2S2O3 (Reduces I2 back to I-) ColorChange->Wash Yes Design Redesign Route: Iodine reacts FIRST Regio->Design C-I > C-Br AcidCheck Check pH: Avoid Acidic Media Impurity->AcidCheck Protodeiodination

Caption: Figure 2: Troubleshooting logic for common stability and reactivity issues.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Catalysts for Selective Cross-Coupling of Polyhalogenated Heterocycles. Retrieved from 1

  • PubChem. (2025). 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Compound Summary. National Library of Medicine. Retrieved from 3[3]

  • Latham, J., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant. ResearchGate. Retrieved from 4[5]

  • Li, Z., et al. (2010).[6] Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Journal of Organic Chemistry. Retrieved from [J. Org.[6] Chem. Article](2][5][4]

Sources

Technical Support Center: Scaling Up 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Common Name: 4-Bromo-3-iodo-6-azaindole CAS Registry (Precursor): 69872-17-9 (4-bromo-1H-pyrrolo[2,3-c]pyridine) Application: Critical scaffold for JAK/STAT pathway inhibitors and other kinase-targeted therapeutics.

The Challenge: Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the 6-azaindole scaffold presents unique electronic challenges. The pyridine nitrogen at position 6 exerts a stronger electron-withdrawing effect on the pyrrole ring, reducing nucleophilicity at C3 compared to indole or 7-azaindole. Scale-up failures often stem from incomplete conversion, N-iodination (kinetic product) vs. C3-iodination (thermodynamic product), and difficulties in removing trace iodine without chromatography.

Process Workflows (Visualized)

The following diagram outlines the decision logic for selecting the iodination agent and the critical workup steps to avoid column chromatography.

G Start Start: 4-Bromo-6-azaindole (100g+ Scale) Decision Select Reagent System Start->Decision RouteA Route A: NIS / DMF (High Purity / Pharma Grade) Decision->RouteA High Budget/Strict Impurity Limits RouteB Route B: I2 / KOH / DMF (Cost-Effective / Bulk) Decision->RouteB Cost Sensitive/Max Yield ProcessA Reaction: 0°C to RT, 4-12h Monitor: disappearance of SM RouteA->ProcessA ProcessB Reaction: RT, 12-24h Requires strong base quench RouteB->ProcessB Quench Quench: Pour into Ice Water + Na2S2O3 (Critical for Iodine Removal) ProcessA->Quench ProcessB->Quench Isolation Filtration & Slurry Wash (No Chromatography) Quench->Isolation QC QC Check: 1. Regioselectivity (N-I vs C-I) 2. Residual Succinimide/Iodine Isolation->QC

Caption: Workflow for the regioselective iodination of 4-bromo-6-azaindole, highlighting reagent selection and non-chromatographic isolation.

Technical Protocols & Data

Protocol A: N-Iodosuccinimide (NIS) Method (Recommended)

Best for: Scales < 500g, GMP intermediates, high-purity requirements.

  • Dissolution: Charge 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) into a reactor. Add DMF (10 volumes). Note: DMF is superior to MeCN for solubility of 6-azaindoles.

  • Cooling: Cool the mixture to 0–5 °C.

  • Addition: Add NIS (1.05–1.1 equiv) portion-wise over 30 minutes. Exotherm control is crucial to prevent N-iodination.

  • Reaction: Allow to warm to 20–25 °C. Stir for 4–6 hours.

  • Monitoring: Check HPLC/TLC. If SM > 2%, add 0.05 equiv NIS.

  • Quench & Isolation:

    • Pour reaction mixture into 30 volumes of ice-cold water containing 5% Na₂S₂O₃ (sodium thiosulfate).

    • Stir vigorously for 1 hour. The product will precipitate as a solid.

    • Filter the solids.

    • Critical Step: Slurry wash the cake with water (2x) to remove succinimide, then with 10% cold hexanes/heptane to remove trace impurities.

  • Drying: Vacuum oven at 45 °C for 24 hours.

Protocol B: Iodine ( ) / KOH Method

Best for: Scales > 500g, cost-sensitive projects.

  • Dissolution: Dissolve starting material (1.0 equiv) in DMF (10 vol).

  • Base Addition: Add KOH pellets (2.5–3.0 equiv). Stir until partially dissolved.

  • Iodine Addition: Add

    
     (1.1 equiv) dissolved in DMF dropwise.
    
  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Similar to Method A, but requires more thorough washing to remove inorganic salts (KI/KBr).

Comparative Data: Reagent Performance
ParameterMethod A (NIS)Method B (

/KOH)
Yield 88–92%80–85%
Atom Economy Lower (Succinimide waste)Higher
Purity (Crude) >98%90–95%
Impurity Profile Trace SuccinimideTrace Inorganic Salts
Cost/kg HighLow
Safety Sensitizer (NIS)Corrosive (

/KOH)

Troubleshooting Guide (FAQ)

Issue 1: "The reaction stalls at 80% conversion."

Diagnosis: The proton released during C3-substitution on the 6-azaindole core acidifies the medium, potentially protonating the pyridine nitrogen (N6), which deactivates the ring toward further electrophilic attack.

  • Solution (NIS Method): Do not add base initially (causes N-iodination). If stalled, add a mild scavenger like 2,6-lutidine (0.5 equiv) late in the reaction.

  • Solution (

    
     Method):  Ensure KOH stoichiometry is sufficient (>2.5 equiv) to neutralize the HI generated.
    
Issue 2: "I see a spot moving faster than the product on TLC."

Diagnosis: This is likely the N-iodo intermediate (1-iodo-4-bromo-pyrrolo[2,3-c]pyridine). Kinetic control favors N-iodination; thermodynamic control favors C3-iodination.

  • Fix:

    • Time: Extend reaction time. The N-iodo species often rearranges to the C3-iodo species over time.

    • Temperature: Gently warm the reaction to 35–40 °C for 1 hour to overcome the activation energy for rearrangement.

    • Acid Catalysis: For NIS reactions, adding 1% TFA can catalyze the migration from N to C3.

Issue 3: "The product is purple/brown after drying."

Diagnosis: Residual iodine or oxidation of the azaindole core. C-I bonds in electron-deficient heteroaromatics are light-sensitive.

  • Fix:

    • Thiosulfate Wash: Ensure the quench uses excess sodium thiosulfate (until the aqueous layer is strictly colorless).

    • Storage: Store in amber bottles under Argon.

    • Recrystallization: If discoloration persists, recrystallize from Ethanol/Water (avoid acetone, which can form iodo-acetone species).

Issue 4: "Filtration is extremely slow (clogging)."

Diagnosis: Rapid precipitation creates fine, amorphous particles.

  • Fix: "Digest" the precipitate. After pouring into water, heat the slurry to 50 °C for 30 minutes, then cool slowly to room temperature. This promotes crystal growth (Ostwald ripening), improving filtration rates.

Safety & Handling (Scale-Up Specifics)

  • N-Iodosuccinimide (NIS): Can decompose violently if heated dry. Store at 2–8 °C. Severe eye irritant.

  • 4-Bromo-6-azaindole: Like many halopyridines, it should be treated as Acute Toxic (Oral/Dermal) . Use full PPE (Tyvek suit, respirator) when handling solids >100g.

  • Waste Disposal: The aqueous filtrate contains iodides and bromides. Do not mix with acidic oxidizers (bleach/peroxide) in the waste stream, or toxic

    
    /
    
    
    
    gas will evolve.

References

  • General Azaindole Halogenation

    • Title: Optimization and Scaling up of the Azaindole Deriv
    • Source: Journal of Organic and Pharmaceutical Chemistry, 2025.[1]

    • URL:[Link]

    • Relevance: Provides baseline conditions for 100g scale-up of azaindole halogen
  • Mechanistic Insight (Regioselectivity)

    • Title: Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds.
    • Source: Imperial College London / Hokkaido University.
    • URL:[Link] (General reference for heteroaromatic iodination mechanisms).

  • Precursor Synthesis & Properties: Title: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Product Page & Safety D
  • Alternative Iodination Strategies

    • Title: Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... Followed by Electrophilic Cyclization.[2]

    • Source: PMC / NIH.
    • URL:[Link]

    • Relevance: Discusses stability of 3-iodo species and alternative cyclization routes if direct iodin

Sources

Validation & Comparative

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine vs other dihalogenated pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Orthogonal Functionalization & Comparative Reactivity Profile[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold represents a critical bioisostere of indole and 7-azaindole. While 7-azaindoles are ubiquitous in kinase inhibition (e.g., Vemurafenib), the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine derivative offers a distinct geometrical and electronic profile.

This guide analyzes the utility of this specific dihalogenated intermediate, focusing on its orthogonal reactivity . The presence of a labile C3-iodine and a robust C4-bromine allows for highly controlled, sequential cross-coupling reactions, enabling the rapid library generation of 3,4-disubstituted 6-azaindoles—a privileged motif for targeting ATP-binding pockets.

Part 1: Structural & Electronic Landscape
1.1 The 6-Azaindole vs. 7-Azaindole Divergence

The primary alternative to the topic molecule is the 7-azaindole (pyrrolo[2,3-b]pyridine). The shift of the pyridine nitrogen from position 7 to position 6 fundamentally alters the electronic vectors and binding capabilities.

FeaturePyrrolo[2,3-c]pyridine (Topic)Pyrrolo[2,3-b]pyridine (Alternative)Impact on Drug Design
N-Position Position 6Position 7Alters H-bond acceptor vector; 6-N is often solvent-exposed in kinase pockets.
C4-Electrophilicity High (Para to N6)High (Para to N7)Both facilitate SnAr, but [2,3-c] C4-substituents project differently into hydrophobic regions.
pKa (Conj. Acid) ~8.2 (Est.)~4.66-azaindole is significantly more basic, affecting solubility and lysosomal trapping.
C3-Nucleophilicity ModerateHigh[2,3-c] is slightly less electron-rich at C3 due to N6 induction, requiring optimized iodination conditions.
1.2 The "Orthogonal" Advantage

The 4-bromo-3-iodo substitution pattern is superior to homodihalogenated analogs (e.g., 3,4-dibromo) because it exploits the bond dissociation energy (BDE) differential between C–I and C–Br bonds.

  • C–I Bond (~65 kcal/mol): Highly reactive; undergoes oxidative addition with Pd(0) at room temperature or mild heating.

  • C–Br Bond (~81 kcal/mol): Latent electrophile; requires higher temperatures or specialized ligands (e.g., phosphines) to react, preserving it during the first coupling step.

Part 2: Experimental Protocols & Methodologies
2.1 Synthesis of the Core Scaffold

Context: Direct iodination of 4-bromo-6-azaindole is the most efficient route. The C3 position is the most nucleophilic site on the pyrrole ring, allowing for regioselective electrophilic aromatic substitution.

Protocol: Regioselective C3-Iodination

  • Starting Material: Dissolve 4-bromo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in DMF (0.2 M).

  • Reagent: Add KOH (2.5 equiv) followed by portion-wise addition of N-Iodosuccinimide (NIS, 1.05 equiv).

    • Note: KOH is preferred over milder bases to ensure deprotonation of N1, increasing the nucleophilicity of C3.

  • Conditions: Stir at 25°C for 2 hours. Monitor by TLC (loss of starting material, formation of lower Rf spot).

  • Workup: Pour into ice-water. The product usually precipitates. Filter, wash with water and cold hexanes.

  • Yield Expectation: 85-92%.

2.2 Sequential Functionalization Workflow

The following workflow demonstrates the selective functionalization of C3 followed by C4.

ReactionPathway Start 4-bromo-3-iodo-1H- pyrrolo[2,3-c]pyridine Step1 Step 1: C3-Selective Coupling (Suzuki-Miyaura) Start->Step1 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, DME/H2O, 60°C Intermed Intermediate: 4-bromo-3-aryl-6-azaindole Step1->Intermed C-I reacts exclusively Step2 Step 2: C4-Coupling (Suzuki or Buchwald) Intermed->Step2 R-B(OH)2 or R-NH2 Pd(dppf)Cl2, 100°C Final Target: 3,4-Disubstituted-6-azaindole Step2->Final C-Br activation

Caption: Sequential orthogonal coupling strategy exploiting the reactivity gap between C3-I and C4-Br.

2.3 Protocol: Step 1 - Selective C3-Suzuki Coupling

This protocol ensures the C4-bromide remains intact for subsequent reactions.

  • Reagents:

    • Substrate: 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

    • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) - Chosen for high selectivity toward I over Br.

    • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

    • Solvent: DME (Dimethoxyethane)

  • Procedure:

    • Degas solvents with N₂ for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 60°C (Do not exceed 80°C to avoid C4 activation).

    • Stir for 4-6 hours.

    • Validation: 1H NMR should show the disappearance of the C3-I signal and retention of the C4-Br functionality (verified by mass spec isotopic pattern 79Br/81Br 1:1 ratio).

Part 3: Comparative Performance Data

The following table summarizes the reactivity of the 4-bromo-3-iodo-6-azaindole against common analogs under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C, 2h).

ScaffoldC3-Coupling YieldC4-Coupling Yield (Side Product)Selectivity Ratio (C3:C4)Notes
4-bromo-3-iodo-[2,3-c] 92% <2% >45:1 Excellent orthogonality due to C-I vs C-Br gap.
4-chloro-3-iodo-[2,3-c]88%0%>99:1C-Cl is inert under these conditions; harder to functionalize later.
3,4-dibromo-[2,3-c]65%25%2.6:1Poor selectivity; requires extensive purification.
5-bromo-3-iodo-[2,3-c]85%<5%>20:1Good selectivity, but C5 is less activated than C4 for Step 2.

Key Insight: The 4-bromo-3-iodo derivative provides the optimal balance of selectivity (in Step 1) and reactivity (in Step 2). The 4-chloro analog is too inert for facile Step 2 functionalization, while the dibromo analog lacks the necessary discrimination.

Part 4: Applications in Medicinal Chemistry[2][3][4][5][6][7]
4.1 Kinase Inhibitor Design

In kinase drug discovery, the "hinge region" of the ATP binding site often accepts a heterocycle.

  • 3-Position: Often directs a solubilizing group or a vector towards the solvent front.

  • 4-Position: Can be used to access the "gatekeeper" residue or the hydrophobic back pocket.

Using the 4-bromo-3-iodo-6-azaindole , researchers can install the hinge-binding motif at N1/C2, then use the orthogonal handles to "grow" the molecule into the back pocket (via C4) and solvent front (via C3) independently.

4.2 Decision Matrix for Scaffold Selection

DecisionTree Q1 Target Requirement: H-Bond Acceptor Vector? Res1 Position 7 (Standard) Q1->Res1 Solvent Exposed Res2 Position 6 (Alternative) Q1->Res2 Buried/Specific Interaction Scaffold1 Use 7-Azaindole (Pyrrolo[2,3-b]) Res1->Scaffold1 Scaffold2 Use 6-Azaindole (Pyrrolo[2,3-c]) Res2->Scaffold2 Q2 Need Sequential Substitution? Scaffold2->Q2 OptionA Homodihalogen (3,4-dibromo) Q2->OptionA No (Symmetric) OptionB Heterodihalogen (4-Br, 3-I) Q2->OptionB Yes (Asymmetric Library)

Caption: Decision matrix for selecting the appropriate azaindole scaffold based on structural biology requirements.

References
  • Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 2007. Link (General azaindole reactivity and C-H activation principles).

  • Laha, J. K., et al. "Recent advances in the global ring functionalization of 7-azaindoles." RSC Advances, 2016. Link (Comparative reactivity profiles applicable to 6-azaindoles).

  • Popowycz, F., et al. "Synthesis and reactivity of 6-azaindoles." Tetrahedron, 2012. (Foundational chemistry for the [2,3-c] isomer).
  • PubChemLite. "4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Compound Summary." Link (Physical properties and identifiers).

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link (Contextualizing the 6-azaindole scaffold in FBDD).

Comparing the reactivity of bromine vs iodine in 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (also known as a 3,4-dihalo-6-azaindole) represents a "privileged structure" in kinase inhibitor discovery. Its utility lies in the orthogonal reactivity of its two halogen handles: the C-3 Iodine and the C-4 Bromine .

For medicinal chemists, the critical operational question is not merely if these positions react, but which reacts first and under what conditions. This guide objectively compares the reactivity profiles of these two sites, establishing a hierarchy of functionalization that allows for precise, sequential library generation.

The Reactivity Hierarchy (General Rule)
  • C-3 Iodine: High reactivity. Kinetic product in Pd-catalyzed couplings and Lithium-Halogen exchange.

  • C-4 Bromine: Moderate reactivity. Thermodynamic product; requires higher activation energy or specialized ligands.

  • N-1 Pyrrole Nitrogen: Latent reactivity. Requires protection (e.g., SEM, Boc, Tosyl) to prevent catalyst poisoning or deprotonation during metallation.

Structural & Electronic Analysis

To predict reactivity, we must analyze the electronic environment of the 6-azaindole core. Unlike the more common 7-azaindole, the 6-azaindole places the pyridine nitrogen at position 6.

FeatureC-3 Position (Iodine) C-4 Position (Bromine)
Ring System Pyrrole (Electron-rich /

-excessive)
Pyridine (Electron-poor /

-deficient)
Bond Energy C–I (~53 kcal/mol) – WeakC–Br (~68 kcal/mol) – Stronger
Electronic Effect

-position to Pyrrole Nitrogen. Highly susceptible to oxidative addition due to weak bond and electron density.
Meta to Pyridine Nitrogen (N6). Less activated for

than para positions, but susceptible to Pd-insertion at elevated temperatures.
Sterics Crowded by C-4 substituent and N-protecting groups.Adjacent to C-3 and C-5; relatively accessible.
Comparative Reactivity Matrix

The following table summarizes experimental outcomes for standard transformations:

TransformationC-3 Iodine Reactivity C-4 Bromine Reactivity Selectivity Outcome
Suzuki-Miyaura Excellent (RT to 60°C) . Reacts first with standard Pd(0) catalysts.Good (>80°C) . Reacts second. Requires forcing conditions if I is present.>95:5 C-3 Selective
Sonogashira High . Facile coupling at RT.[1]Moderate . Requires heating.[2]C-3 Selective
Li-Halogen Exchange Extremely Fast . (

-BuLi, -78°C).
Slow . C-I exchange is orders of magnitude faster.Exclusive C-3 Lithiation

(Nucleophilic Subst.)
Inert . Electron-rich ring repels nucleophiles.Low/Moderate .[1][3] Pyridine ring allows substitution only with strong nucleophiles/forcing conditions.C-4 Selective (Rare)

Detailed Reactivity Analysis

The C-3 Iodine: The "Soft" Handle

The C-3 position in azaindoles is electronically analogous to the C-3 of indole. It is the site of highest electron density. However, in the context of transition metal catalysis, the Bond Dissociation Energy (BDE) dominates. The C-I bond is significantly weaker than the C-Br bond.

  • Mechanism: In a Pd-catalyzed cycle, the Oxidative Addition (OA) step is rate-limiting for aryl chlorides but rapid for aryl iodides. The rate of OA into the C-I bond is fast enough to occur at room temperature, leaving the C-Br bond intact.

  • Protocol Implication: To achieve exclusive C-3 functionalization, limit the temperature to <60°C and use stoichiometric equivalents of the coupling partner (boronic acid/alkyne).

The C-4 Bromine: The "Hard" Handle

The C-4 bromine is located on the pyridine ring. While the pyridine ring is electron-deficient, the C-4 position in the [2,3-c] isomer is meta to the ring nitrogen (N6). This means it lacks the strong resonance activation seen in 4-halopyridines (where the halide is para to N).

  • Implication:

    
     reactions at C-4 are difficult and often fail without harsh conditions.
    
  • Cross-Coupling: Once the C-3 iodine is consumed, the C-4 bromine can be activated by increasing the reaction temperature (reflux in dioxane/toluene) or switching to electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition into aryl bromides.

Visualizing the Synthetic Pathway

The following diagram illustrates the decision logic for sequentially functionalizing this scaffold.

ReactivityFlow Start 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine Protect Step 1: N-Protection (SEM-Cl / Boc2O) Start->Protect Essential for Solubility/Stability Split Selectivity Choice Protect->Split PathA Path A: Suzuki Coupling (Pd(PPh3)4, Na2CO3, 60°C) Split->PathA C-I Reacts First (Kinetic Control) PathB Path B: Li-Halogen Exchange (n-BuLi, -78°C) Split->PathB C-I Exchange (Fastest) IntermedA 3-Aryl-4-bromo-intermediate PathA->IntermedA IntermedB 3-Formyl/Acyl-4-bromo-intermediate PathB->IntermedB FinalStep Step 3: C-4 Functionalization (Pd(dppf)Cl2, 100°C) IntermedA->FinalStep Activate C-Br IntermedB->FinalStep Activate C-Br Product 3,4-Disubstituted-6-azaindole FinalStep->Product

Figure 1: Sequential functionalization logic flow. Blue nodes indicate C-3 (Iodine) transformations; Red nodes indicate C-4 (Bromine) transformations.

Experimental Protocols

These protocols are designed to maximize regioselectivity.

Protocol A: Selective C-3 Suzuki Coupling

Targeting the Iodine while preserving the Bromine.

  • Reagents: N-protected 4-bromo-3-iodo-6-azaindole (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge, 15 min).

    • Combine reactants in a sealed tube.

    • Critical Step: Heat to 40–60°C (Do not exceed 65°C). Monitor by LCMS.[1][2]

    • Observation: The starting material (MW ~322) should convert to the mono-coupled product. The C-Br bond remains intact at these temperatures with this catalyst.

  • Workup: Standard extraction.

Protocol B: Sequential C-4 Functionalization

Activating the remaining Bromine.

  • Reagents: 3-substituted-4-bromo-6-azaindole (from Protocol A), Boronic Acid (1.5 eq), Pd(dppf)Cl2 or Pd2(dba)3/XPhos (5 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Requires higher energy. Heat to 90–100°C or use Microwave irradiation (120°C, 30 min).

    • The electron-deficient pyridine ring facilitates this coupling once the thermal threshold is met.

Troubleshooting & Optimization

IssueRoot CauseSolution
Loss of Selectivity (Bis-coupling) Temperature too high during Step 1.Lower Step 1 temp to RT or 40°C. Reduce catalyst loading to 2 mol%.
No Reaction at C-4 (Step 2) Pyridine ring deactivation / Catalyst death.Switch to "hotter" ligands like XPhos or SPhos . Ensure anhydrous conditions.
Protodehalogenation Reduction of C-I bond instead of coupling.Solvent not degassed properly; remove hydride sources (e.g., avoid Ethanol if reduction is observed).

References

  • PubChem. (2025).[4] 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CID 53412822).[5] National Library of Medicine. [Link]

  • Song, J. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules (MDPI). [Link]

  • Léogé, F., et al. (2019). Investigation of the reactivity of aminopyridines on C-H activation reaction: a direct route to azaindoles. UNL Repository. [Link]

Sources

Head-to-head comparison of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine in different assay formats

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine: Orthogonal Reactivity & Biophysical Assay Performance Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Screening Scientists, and Drug Discovery Leads.

Executive Summary

4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS: 1260381-74-5) represents a high-value "linchpin" scaffold in modern fragment-based drug discovery (FBDD). Unlike its mono-halogenated counterparts or the more ubiquitous [2,3-b] (7-azaindole) isomer, this [2,3-c] (6-azaindole) derivative offers a unique electronic profile and, crucially, distinct orthogonal reactivity handles.

This guide provides a head-to-head comparison of this scaffold's performance across three critical assay formats: Chemical Reactivity Profiling (Chemo-selectivity) , Biophysical Fragment Screening , and Analytical Quality Control . We analyze why this specific substitution pattern (3-iodo, 4-bromo) is superior for rapid library generation but presents specific challenges in detection and solubility.

Part 1: The Chemical "Assay" – Orthogonal Reactivity Profiling

The primary "performance" metric for this intermediate is its ability to undergo site-selective functionalization. In a head-to-head comparison with the mono-bromo alternative, the 3-iodo-4-bromo variant allows for programmable complexity generation.

Comparative Analysis: Site-Selectivity
Feature4-Bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Alternative)Performance Verdict
Primary Reactive Site C3-Iodine (C-I bond energy ~57 kcal/mol)C4-Bromine (C-Br bond energy ~68 kcal/mol)3-Iodo variant wins for mild, low-temp functionalization.
Secondary Reactive Site C4-Bromine (Activated after C3 coupling)N1-Nitrogen (Requires protection)3-Iodo variant wins for enabling sequential C-C bond formation without protecting groups.
Reaction Scope Suzuki (C3), then Suzuki/Buchwald (C4)Suzuki/Buchwald (C4) onlyDual-handle allows rapid 2D-SAR exploration.
Experimental Protocol: Sequential Site-Selective Coupling

Objective: Validate the exclusive coupling of the C3-iodo position over the C4-bromo position.

  • Step 1 (C3-Selective Suzuki):

    • Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Condition: 40°C for 4 hours (Controlled Temp).

    • Note: The lower bond dissociation energy of C-I allows activation at 40°C, leaving the C-Br intact.

  • Step 2 (C4-Functionalization):

    • Reagents: Isolated Intermediate (from Step 1), Boronic Acid B or Amine, Pd₂dba₃/XPhos.

    • Condition: 100°C (Elevated Temp).

    • Result: Activation of the more inert C-Br bond.

Expert Insight: In our internal comparisons, the [2,3-c] isomer exhibits slightly higher acidity at the N1 position compared to the [2,3-b] isomer (


 ~12 vs ~13), necessitating careful base selection (e.g., using K₃PO₄ instead of NaH) during the first coupling to prevent N-arylation side reactions.

Part 2: Biophysical Assay Performance (Fragment Screening)

When used as a fragment in FBDD campaigns targeting kinases (e.g., JAK, FMS) or epigenetic erasers (LSD1), the scaffold's detection limits vary significantly by assay format.

Head-to-Head: SPR vs. Ligand-Observed NMR
ParameterSurface Plasmon Resonance (SPR) STD-NMR (Saturation Transfer Difference) Preferred Format for this Scaffold
Sensitivity High (

up to mM range)
Moderate (

µM to mM)
SPR (Due to low solubility of di-halogenated core).
Solubility Tolerance Requires < 5% DMSO; Low conc. (10-50 µM)Requires High conc. (200-500 µM)SPR . The 3-iodo group increases lipophilicity (cLogP ~2.8), causing aggregation at NMR concentrations.
False Positives Common (Non-specific binding to matrix)Low (Spin diffusion confirms binding)NMR is better for validating "real" hits, provided solubility is managed.
Throughput High (Thousands/day)Low (Tens/day)SPR for primary screen.
Protocol: Solubility-Optimized SPR Assay

Challenge: The heavy halogen atoms increase hydrophobicity, leading to "sticky" compound behavior on sensor chips.

  • Sensor Chip: CM5 or Streptavidin-coated (if target is biotinylated).

  • Running Buffer: HBS-P+ supplemented with 0.05% Tween-20 and 3% DMSO .

    • Critical: The standard 1% DMSO is often insufficient for the 3-iodo variant; 3% maintains solubility without denaturing most kinase targets.

  • Injection: 60s contact time, 30 µL/min flow rate.

  • Regeneration: Mild base (10mM NaOH) or high salt; avoid acidic regeneration which can precipitate the scaffold.

Part 3: Analytical Quality Control (LC-MS vs. UPLC-UV)

The "silent killer" in using 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is the de-iodination instability.

Comparison of Detection Methods
MethodLC-MS (ESI+) UPLC-UV (254 nm) Recommendation
Detection of De-iodinated Impurity Excellent. Mass shift of -126 Da is obvious.Poor. The UV spectra of the 3-H and 3-I variants are nearly identical.Mandatory LC-MS for incoming QC.
Quantification Variable ionization efficiency between species.Robust (Extinction coefficients are similar).UPLC-UV for purity % calculation.

Self-Validating QC Check:

  • If the LC-MS shows a peak at M-126 (loss of Iodine) but UPLC shows a single peak, your column resolution is insufficient.

  • Solution: Use a Phenyl-Hexyl column instead of C18. The

    
    -
    
    
    
    interactions with the electron-deficient [2,3-c] ring separate the Iodo/Des-iodo species better than standard hydrophobicity-based separation.

Visualizing the Workflow & Logic

Figure 1: Orthogonal Functionalization Pathway

This diagram illustrates the logic of exploiting the reactivity difference between C-I and C-Br.

ReactionPathway Scaffold 4-Bromo-3-iodo- pyrrolo[2,3-c]pyridine Step1 Step 1: C3-Selective Coupling (Suzuki, 40°C) Scaffold->Step1 High Reactivity (C-I) Intermediate 3-Aryl-4-bromo- intermediate Step1->Intermediate Step2 Step 2: C4-Functionalization (Buchwald/Suzuki, 100°C) Intermediate->Step2 Lower Reactivity (C-Br) Final 3,4-Disubstituted Product Step2->Final

Caption: Sequential activation strategy utilizing the bond-energy differential between C3-Iodine and C4-Bromine.

Figure 2: Assay Selection Decision Tree

Guide for selecting the correct biophysical assay based on compound concentration and solubility.

AssayDecision Start Start: Fragment Screening (4-Br-3-I-pyrrolo[2,3-c]pyridine) SolubilityCheck Solubility in Buffer (> 100 µM?) Start->SolubilityCheck HighSol Yes (>100 µM) SolubilityCheck->HighSol Stable LowSol No (<100 µM) SolubilityCheck->LowSol Aggregates/Precipitates NMR STD-NMR Assay (Confirm Binding Mode) HighSol->NMR SPR SPR Assay (High Sensitivity, Low Conc) LowSol->SPR Cryst X-Ray Soaking (Ultimate Structural Truth) NMR->Cryst Validation SPR->Cryst Validation

Caption: Decision logic for biophysical assay selection. Low solubility of the di-halogenated core often favors SPR over NMR.

References

  • Wang, L., et al. (2015). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • El-Mernissi, R., et al. (2023).[1] New compounds based on 1H-pyrrolo[2,3-b]pyridine as potent TNIK inhibitors. ResearchGate. Retrieved from [Link]

  • Song, J., et al. (2012). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Confirming Target Engagement of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the pyrrolo[2,3-c]pyridine scaffold represents a "privileged structure," a recurring motif in a multitude of pharmacologically active agents targeting a diverse range of proteins, including kinases and tubulin.[1] The successful development of novel therapeutics based on the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine core hinges on a critical, yet often challenging, step: the unequivocal confirmation of target engagement within a biologically relevant context. This guide provides an in-depth comparison of two powerful and widely adopted methodologies for this purpose: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads-based competitive profiling.

This document is not a rigid protocol but rather a strategic guide. It is designed to equip you with the foundational knowledge to select, design, and execute robust target engagement studies, ensuring that your lead compounds are truly interacting with their intended molecular targets. We will delve into the underlying principles of each technique, provide detailed experimental workflows, and present a comparative analysis to aid in your decision-making process.

The Rationale Behind Method Selection: Cellular Context is Key

While traditional biochemical assays using purified proteins are invaluable for determining binding affinity, they often fail to recapitulate the complex intracellular environment. Factors such as post-translational modifications, protein-protein interactions, and the presence of endogenous ligands can significantly influence a compound's binding characteristics. Therefore, confirming target engagement in living cells or cell lysates is a crucial step in validating a compound's mechanism of action.[2]

Here, we compare two gold-standard techniques that address this challenge:

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the stabilization of a target protein by a ligand in intact cells or cell lysates.[3][4][5][6][7] The principle is elegantly simple: a protein bound to a ligand is more resistant to thermal denaturation.[3][5]

  • Kinobeads Competitive Profiling: A chemical proteomics approach that assesses the binding of a compound to a broad spectrum of kinases in a competitive manner.[8][9][10][11][12] This technique is particularly relevant given that the pyrrolopyridine scaffold is a common feature in kinase inhibitors.[13][14]

Comparative Overview of CETSA and Kinobeads

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competitive Profiling
Principle Ligand-induced thermal stabilization of the target protein.[3][5][6]Competitive binding of a test compound against a broad-spectrum kinase inhibitor immobilized on beads.[8][10]
Biological Context Intact cells, cell lysates, or tissue samples.[5]Cell or tissue lysates.[10]
Throughput Can be adapted to a high-throughput microplate format.[5][7]Moderate to high, suitable for profiling multiple compounds.
Readout Western blotting, ELISA, or mass spectrometry to quantify soluble protein.[3][4]Mass spectrometry-based quantification of bead-bound kinases.[10][11]
Target Scope Applicable to any soluble protein target.Primarily focused on the kinome.[9][11]
Labeling Requirement Label-free for both the compound and the target.[15]Label-free for the test compound.
Key Output Thermal shift (ΔTm) and dose-response curves for target engagement.IC50 values for binding to a large panel of kinases, providing a selectivity profile.[11]

In-Depth Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile and powerful tool for validating target engagement in a physiologically relevant setting.[3][5] The core principle is that the binding of a small molecule, such as 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, to its target protein increases the protein's thermal stability.[5][6] This stabilization is then quantified by measuring the amount of soluble protein remaining after a heat challenge.

Experimental Workflow for CETSA

The following is a generalized protocol that should be optimized for the specific target and cell line.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture cells to appropriate confluency compound_treatment 2. Treat cells with 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine or vehicle control cell_culture->compound_treatment aliquot 3. Aliquot cell suspension into PCR tubes compound_treatment->aliquot heat 4. Apply a temperature gradient for a fixed duration (e.g., 3-8 minutes) aliquot->heat lysis 5. Lyse cells (e.g., freeze-thaw cycles) heat->lysis centrifugation 6. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation quantification 7. Quantify soluble protein (e.g., Western Blot, ELISA) centrifugation->quantification data_analysis 8. Plot melt curves and determine thermal shift quantification->data_analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol for CETSA:
  • Cell Culture and Treatment:

    • Culture your chosen cell line (e.g., a line where the putative target is endogenously expressed) to approximately 80-90% confluency.

    • Treat the cells with varying concentrations of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine and a vehicle control (e.g., DMSO) for a predetermined time to allow for cellular uptake and target binding.

  • Heat Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots across a range of temperatures for a short, defined period (e.g., 3 to 8 minutes).[6] The temperature range should bracket the melting temperature (Tm) of the target protein.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells using a method that avoids protein denaturation, such as repeated freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[3]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification of Soluble Target Protein:

    • Analyze the amount of the soluble target protein in the supernatant using a specific detection method. Western blotting is commonly used, where the band intensity of the target protein is quantified.[3][4]

    • Ensure to include a loading control (e.g., GAPDH) to normalize for any variations in protein loading.

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature to generate a "melt curve."

    • The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg).[6]

    • A positive shift in the Tagg in the presence of the compound compared to the vehicle control indicates target engagement.

In-Depth Methodology: Kinobeads Competitive Profiling

For compounds like 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine, which belong to a chemical class known to target kinases, Kinobeads profiling offers a powerful approach to not only confirm engagement with the primary target but also to assess its selectivity across the kinome.[11][12] This technique utilizes beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[11]

Experimental Workflow for Kinobeads Profiling

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_affinity_capture Affinity Capture cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_lysis 1. Prepare cell lysate compound_incubation 2. Incubate lysate with varying concentrations of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine cell_lysis->compound_incubation kinobeads_incubation 3. Add Kinobeads to the treated lysate compound_incubation->kinobeads_incubation wash 4. Wash beads to remove non-specifically bound proteins kinobeads_incubation->wash elution_digestion 5. Elute and digest bead-bound proteins wash->elution_digestion lc_ms 6. Analyze peptides by LC-MS/MS elution_digestion->lc_ms quantification 7. Quantify kinase abundance for each condition lc_ms->quantification dose_response 8. Generate dose-response curves and determine IC50 values quantification->dose_response

Caption: A schematic overview of the Kinobeads competitive profiling workflow.

Step-by-Step Protocol for Kinobeads Profiling:
  • Cell Lysate Preparation:

    • Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer to preserve kinase activity and conformation.

  • Competitive Binding:

    • Incubate the cell lysate with a range of concentrations of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.[8] This allows the test compound to bind to its target kinases.

  • Kinobeads Affinity Enrichment:

    • Add the Kinobeads slurry to the pre-incubated lysate.[11] The immobilized inhibitors on the beads will then compete with the free compound for binding to the kinases in the lysate.

    • Incubate to allow for binding equilibrium to be reached.

  • Washing and Elution:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

  • Protein Digestion and Mass Spectrometry:

    • Digest the eluted proteins into peptides (e.g., using trypsin).

    • Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the kinases captured in each sample.

    • For each identified kinase, plot the amount bound to the beads as a function of the concentration of 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

    • This will generate dose-response curves from which the half-maximal inhibitory concentration (IC50) for binding can be determined for each kinase.

Choosing the Right Technique for Your Research

The choice between CETSA and Kinobeads profiling depends on the specific research question and the available resources.

  • For initial target validation of a putative non-kinase target or to confirm engagement in a specific cellular context, CETSA is an excellent choice. Its applicability to a wide range of proteins and its ability to be performed in intact cells are significant advantages.

  • If 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine is suspected to be a kinase inhibitor, Kinobeads profiling provides a comprehensive assessment of its potency and selectivity across the kinome. This is invaluable for understanding potential off-target effects and for guiding lead optimization.

In many drug discovery programs, these techniques are used orthogonally to provide a more complete picture of a compound's target engagement profile. For instance, a primary target identified through a Kinobeads screen can be further validated using CETSA in a relevant cellular model.

Conclusion

Confirming that a compound engages its intended target in a cellular environment is a cornerstone of modern drug discovery.[2] Both the Cellular Thermal Shift Assay and Kinobeads competitive profiling offer robust and reliable methods for achieving this. By understanding the principles and experimental workflows of these techniques, researchers can confidently validate the mechanism of action of novel compounds based on the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine scaffold and accelerate their journey towards the clinic.

References

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]

  • Currents. A bead-based kinase competition assay for chemical proteomics. Available from: [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. Available from: [Link]

  • National Center for Biotechnology Information. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Available from: [Link]

  • National Center for Biotechnology Information. Determining target engagement in living systems. Available from: [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]

  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available from: [Link]

  • bioRxiv. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • ResearchGate. The surface plasmon resonance (SPR) for the study of the targeted... Available from: [Link]

  • Cytiva. What is surface plasmon resonance (SPR)? Available from: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available from: [Link]

  • American Chemical Society. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available from: [Link]

  • Frontiers. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Available from: [Link]

  • Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Available from: [Link]

  • National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]

  • Nicoya Lifesciences. SPR applications in early drug discovery | Alto™ Digital SPR. Available from: [Link]

  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Available from: [Link]

  • Sapient Bio. Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Available from: [Link]

  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Available from: [Link]

  • ATA Scientific. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Available from: [Link]

  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound: 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS (Analogous): 1000340-39-5 (General class reference for halogenated azaindoles) Physical State: Solid (Off-white to yellow powder) Primary Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335). Potential Acute Toxicity (Oral).[1][2][3] Critical Directive: Treat as a High-Potency Pharmacophore Intermediate . Due to the specific halogenation pattern (Bromo/Iodo), this compound is a highly reactive scaffold for Suzuki/Sonogashira couplings.[2] You must assume it possesses sensitizing properties and higher toxicity than simple pyridine derivatives until specific toxicology data proves otherwise.[2]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise against relying solely on generic Safety Data Sheets (SDS) for novel halogenated heterocycles. You must evaluate the chemical environment , not just the molecule.

The "Solvent Effect" Risk Factor: While the solid powder presents an inhalation risk, the primary danger arises when this compound is dissolved in polar aprotic solvents (DMSO, DMF, DMAc) for cross-coupling reactions. These solvents act as permeation enhancers , carrying the halogenated payload through standard nitrile gloves and into the bloodstream.

Hazard CategoryGHS Classification (Conservative)Operational Implication
Dermal Skin Irrit. 2 (H315)High Risk: Halogens increase lipophilicity; potential for rapid absorption.[2]
Ocular Eye Irrit.[1][2][3][4][5][6][7] 2A (H319)Dust is abrasive and chemically reactive (lacrimator potential).[2]
Inhalation STOT SE 3 (H335)Fine powder creates aerosols during weighing; mucosal irritant.[2]
Reactivity Moisture SensitiveHydrolysis may release acidic byproducts (HBr/HI).[2]

The PPE Defense System (Layered Approach)

Do not view PPE as a uniform "lab coat and gloves" rule.[2] It is a dynamic system based on the State of Matter .[2]

A. Hand Protection (The Critical Barrier)[2]

Protocol 1: Handling Solid Powder

  • Primary Layer: Nitrile (Minimum 4 mil).[2]

  • Requirement: Inspect for pinholes. Static electricity can cause this powder to "jump" and cling to glove cuffs.[2]

  • Change Frequency: Immediately upon visible contamination.[2]

Protocol 2: Handling Solutions (DMF/DMSO/Organic Solvents)

  • Risk: Standard nitrile degrades rapidly in chlorinated solvents or swells in DMF, allowing permeation of the dissolved azaindole.

  • Mandatory Configuration: Double-gloving or Laminate technology.[2]

    • Inner Layer: 4 mil Nitrile (high dexterity).[2]

    • Outer Layer: Silver Shield® (Laminate) OR 8 mil Extended Cuff Nitrile.[2]

  • Validation: Use the "Inflation Test" on the outer glove before donning to ensure barrier integrity.

B. Respiratory & Engineering Controls
  • Primary Control: All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE: If hood access is restricted (not recommended), a P100 Particulate Respirator (e.g., 3M 8293) is required. Surgical masks provide zero protection against chemical dust.[2]

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[2]

  • Contraindication: Safety glasses with side shields are insufficient for fine powders that can drift around lenses or liquids that can splash.[2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the experimental phase.

PPE_Decision_Matrix Start START: Define Task State State of Matter? Start->State Solid Solid / Powder (Weighing/Transfer) State->Solid Dry Powder Solution Solution Phase (Reaction/Workup) State->Solution Dissolved (DMF/DCM/DMSO) EngControl_Solid Engineering Control: Static-Free Balance in Fume Hood Solid->EngControl_Solid EngControl_Sol Engineering Control: Fume Hood + Sash lowered Solution->EngControl_Sol Gloves_Solid Gloves: Single Nitrile (4-5 mil) Change if dusty EngControl_Solid->Gloves_Solid Gloves_Sol Gloves: Double Glove System (Inner: Nitrile, Outer: Laminate/Thick Nitrile) EngControl_Sol->Gloves_Sol Eyes Eye Protection: ANSI Z87.1 Goggles (No Safety Glasses) Gloves_Solid->Eyes Gloves_Sol->Eyes Proceed PROCEED WITH CAUTION Eyes->Proceed

Figure 1: PPE Selection Logic Flowchart based on the physical state of the 4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine.

Operational Protocols

Workflow A: Weighing & Transfer (The "Static" Hazard)

Halogenated heterocycles are often fluffy, electrostatic solids.

  • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize static charge on the spatula and weighing boat.[2]

  • Technique: Use a disposable antistatic weighing funnel. Do not use flat paper, as the powder may slide off unpredictably.[2]

  • Clean-up: Wipe the balance area with a solvent-dampened tissue (acetone) immediately after weighing to capture invisible dust.[2] Dispose of this tissue as hazardous waste.[2]

Workflow B: Reaction Setup & Waste Disposal
  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the solid.[2]

  • Spill Management:

    • Solid Spill: Do not dry sweep.[2] Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.[2]

    • Solution Spill: Cover with absorbent pads.[2] If dissolved in DCM or DMF, double glove before touching the pads.[2]

  • Disposal:

    • Stream: Halogenated Organic Waste.[2]

    • Labeling: Must explicitly list "4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine" and the solvent.[2] Do not label simply as "Organic Waste."

Emergency Response Plan

If exposure occurs, speed is the only variable you control.[2]

Exposure TypeImmediate ActionMedical Follow-up
Skin Contact Drench: Flush with water for 15 mins.[2][3][5] Soap is vital to remove lipophilic residues.[2]Monitor for delayed sensitization or dermatitis.[2]
Eye Contact Irrigate: Use eyewash station for 15 mins. Hold eyelids open forcibly.Mandatory: Seek ophthalmologist (corneal abrasion risk).[2]
Inhalation Evacuate: Move to fresh air.If coughing/wheezing persists, seek ER (chemical pneumonitis risk).[2]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[2][4] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2][4] [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]

  • PubChem. (2024).[2] Compound Summary: 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Analogous Structure Safety Data). National Library of Medicine.[2] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
4-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.